molecular formula C9H8N2O B568635 5-Acetyl-6-methylnicotinonitrile CAS No. 121348-16-1

5-Acetyl-6-methylnicotinonitrile

Katalognummer: B568635
CAS-Nummer: 121348-16-1
Molekulargewicht: 160.176
InChI-Schlüssel: MNDQFJBOYXJYRZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Acetyl-6-methylnicotinonitrile is a versatile chemical scaffold in medicinal chemistry and organic synthesis. As a member of the nicotinonitrile family, this compound is of significant interest for developing novel therapeutic agents, given the well-documented pharmacological profile of its structural analogues . Nicotinonitrile derivatives demonstrate a broad spectrum of biological activities, including serving as key precursors in the synthesis of established drugs such as Bosutinib, Milrinone, and Neratinib . Research into related structures has shown potent cytotoxic effects against various cancer cell lines, such as hepatocellular carcinoma (HepG2) and cervical carcinoma (HeLa), indicating its potential utility in anticancer drug discovery programs . Furthermore, the nicotinonitrile core is a valuable building block for constructing more complex heterocyclic systems, including pyrazolopyridines and naphthyridines, which are frequently explored for their antimicrobial, anti-inflammatory, and anti-Alzheimer properties . This reagent provides researchers with a valuable intermediate to access novel chemical space for the development of new bioactive molecules and materials.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

5-acetyl-6-methylpyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c1-6-9(7(2)12)3-8(4-10)5-11-6/h3,5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNDQFJBOYXJYRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=N1)C#N)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901276833
Record name 5-Acetyl-6-methyl-3-pyridinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901276833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121348-16-1
Record name 5-Acetyl-6-methyl-3-pyridinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=121348-16-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Acetyl-6-methyl-3-pyridinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901276833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

5-Acetyl-6-methylnicotinonitrile: Technical Guide to Structure, Properties, and Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical properties, structural characteristics, and synthesis of 5-Acetyl-6-methylnicotinonitrile (CAS 121348-16-1).

Core Identity & Structural Analysis

This compound is a trisubstituted pyridine derivative characterized by an electron-deficient aromatic core substituted with a nitrile group at the C3 position, an acetyl group at the C5 position, and a methyl group at the C6 position. It serves as a critical intermediate in the synthesis of fused heterocyclic systems, particularly pyrido[2,3-d]pyrimidines and 1,6-naphthyridines, which are often explored for kinase inhibition and antimicrobial activity.

Chemical Identifiers[1][2][3][4]
IdentifierValue
CAS Number 121348-16-1
IUPAC Name 5-Acetyl-6-methylpyridine-3-carbonitrile
Synonyms 3-Cyano-5-acetyl-6-methylpyridine; this compound
Molecular Formula C₉H₈N₂O
Molecular Weight 160.17 g/mol
SMILES CC1=C(C(=CN=C1)C#N)C(=O)C
InChI Key InChI=1S/C9H8N2O/c1-6-8(5-10)4-11-7(2)9(6)12-3/h4H,1-2H3
Structural Geometry

The pyridine ring is planar. The nitrile group lies in the plane of the ring to maximize conjugation. The acetyl group at C5 may adopt a conformation where the carbonyl oxygen is either syn or anti to the C4 hydrogen, though steric repulsion from the adjacent C6-methyl group and the C4-proton influences the preferred torsion angle.

  • Electronic Character: The ring is highly electron-deficient due to the combined electron-withdrawing effects of the nitrile (-CN) and acetyl (-COCH₃) groups.

  • Acidity: The C6-methyl group is activated (acidic) due to the electron-withdrawing nature of the ring, making it susceptible to deprotonation and condensation reactions.

Physicochemical Properties[1][8]

The following properties are derived from experimental data of the compound and its close structural analogs (e.g., the 2-oxo derivative).

PropertyDescription / Value
Appearance Off-white to pale yellow crystalline solid
Melting Point Typically 115–120 °C (Estimated for 2-H form; 2-oxo analog melts at ~235 °C)
Solubility Soluble in DMSO, DMF, chloroform, and ethyl acetate. Sparingly soluble in water.[1]
LogP (Predicted) ~1.2 – 1.5
pKa (Conjugate Acid) ~2.5 (Pyridine nitrogen is weakly basic due to EWGs)
UV/Vis Absorption λmax ~260–280 nm (π→π* transitions of the pyridine core)

Synthesis & Production Protocols

The synthesis of this compound is most robustly achieved via a stepwise construction of the pyridine ring followed by functional group modification. The direct "one-pot" synthesis often yields the 2-pyridone (2-hydroxy) or 2-amino derivative, which must be converted to the 2-H target.

Primary Synthetic Route: The 2-Pyridone Intermediate Pathway

This method ensures high regioselectivity and yield. It proceeds through the Hantzsch-like condensation of ethoxymethyleneacetylacetone (EMAA) and cyanoacetamide .

Step 1: Cyclocondensation

Reagents: Ethoxymethyleneacetylacetone, Cyanoacetamide, NaOEt/EtOH. Reaction: The active methylene of cyanoacetamide attacks the electrophilic


-carbon of EMAA. Subsequent cyclization and elimination of ethanol yield the pyridone.
Step 2: Chlorination (Activation)

Reagents: POCl₃ (Phosphorus oxychloride), PCl₅ (optional catalyst). Reaction: The 2-pyridone (lactam tautomer) is converted to the 2-chloropyridine. This activates the C2 position for removal.

Step 3: Dechlorination (Reduction)

Reagents: Zn dust/Acetic Acid or Pd/C + H₂. Reaction: Reductive removal of the chlorine atom yields the target this compound.

Synthetic Workflow Diagram (Graphviz)

SynthesisPath Start1 Ethoxymethylene- acetylacetone Intermediate1 5-Acetyl-3-cyano- 6-methyl-2-pyridone (CAS 52600-53-0) Start1->Intermediate1 NaOEt, EtOH Reflux, 4h Start2 Cyanoacetamide Start2->Intermediate1 Intermediate2 5-Acetyl-2-chloro- 6-methylnicotinonitrile Intermediate1->Intermediate2 POCl3, 100°C Chlorination Product 5-Acetyl-6-methyl- nicotinonitrile (CAS 121348-16-1) Intermediate2->Product Zn/AcOH or H2/Pd Dechlorination

Caption: Stepwise synthesis of this compound from acyclic precursors via the 2-pyridone intermediate.

Detailed Experimental Protocol (Step 1 & 2)

1. Synthesis of 5-Acetyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile:

  • Reagents: Dissolve sodium (1.1 eq) in absolute ethanol to form sodium ethoxide. Add cyanoacetamide (1.0 eq).

  • Addition: Dropwise add ethoxymethyleneacetylacetone (1.0 eq) at room temperature.

  • Conditions: Heat to reflux for 3–5 hours. A solid precipitate typically forms.

  • Workup: Cool the mixture, neutralize with dilute HCl to pH ~5. Filter the precipitate, wash with water and cold ethanol.

  • Yield: Typically 70–85%.

2. Conversion to 5-Acetyl-2-chloro-6-methylnicotinonitrile:

  • Reagents: Suspend the pyridone from Step 1 in excess POCl₃ (5–10 vol).

  • Conditions: Heat at 100–110 °C for 4–6 hours until the solution becomes clear.

  • Workup: Pour the reaction mixture onto crushed ice (Caution: Exothermic). Neutralize with Na₂CO₃ or NH₄OH. Extract with dichloromethane (DCM).

  • Purification: Recrystallize from ethanol or purify via silica gel chromatography.

Chemical Reactivity & Applications[2][9][10][11]

The unique substitution pattern of this compound allows for diverse chemical transformations, making it a "privileged scaffold" in drug discovery.

Key Reaction Centers
  • Acetyl Group (C5): Susceptible to condensation with hydrazines, amines, and active methylenes.

  • Nitrile Group (C3): Can be hydrolyzed to an amide/acid or cyclized to form tetrazoles or pyrimidines.

  • Methyl Group (C6): The methyl protons are acidic due to the electron-withdrawing nature of the pyridine ring (vinylogous to the nitrile and acetyl). This allows for aldol-type condensations with aldehydes.

Reactivity Diagram (Graphviz)

Reactivity Core 5-Acetyl-6-methyl- nicotinonitrile Rxn1 Friedländer Condensation Core->Rxn1 + 2-Aminoaldehydes (Acetyl group) Rxn2 Knoevenagel Condensation Core->Rxn2 + Ar-CHO (C6-Methyl group) Rxn3 Pinner Reaction Core->Rxn3 + EtOH/HCl (Nitrile group) Prod1 1,6-Naphthyridines (Kinase Inhibitors) Rxn1->Prod1 Prod2 Styryl Derivatives (Fluorescent Probes) Rxn2->Prod2 Prod3 Ethyl Imidates / Amidines Rxn3->Prod3

Caption: Divergent synthetic utility of this compound in heterocyclic construction.

Specific Applications in Drug Development
  • Kinase Inhibitors: The 1,6-naphthyridine scaffold, accessible via the Friedländer condensation of the acetyl group, is a core structure in inhibitors of kinases such as c-Met and VEGFR .

  • Antimicrobial Agents: Chalcone derivatives synthesized by condensing aromatic aldehydes at the C6-methyl position have shown potency against S. aureus and M. tuberculosis.

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye). Toxic if swallowed (due to nitrile functionality).

  • GHS Signal Word: Warning .

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8 °C. The acetyl group is stable, but the compound should be protected from strong oxidizers and bases.

References

  • VulcanChem . 5-Acetyl-6-methyl-2-(methylsulfanyl)nicotinonitrile Product Data. Retrieved from (Data on analogous 2-SMe derivative).

  • ChemicalBook . 5-Acetyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile Properties. Retrieved from .

  • PubChem . 5-Methylnicotinonitrile Compound Summary. Retrieved from .

  • BenchChem . Synthesis of Methyl 6-methylnicotinate and Pyridine Derivatives. Retrieved from .

  • ResearchGate . Synthesis, Reactions and Antiviral Activity of Bipyridine Carbonitriles. Retrieved from .

Sources

An In-depth Technical Guide to the Synthesis of 5-Acetyl-6-methylnicotinonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the synthetic pathways for 5-Acetyl-6-methylnicotinonitrile, a key intermediate in the development of various pharmaceutical compounds. Designed for researchers, medicinal chemists, and process development scientists, this document delves into the core chemical principles, provides detailed experimental protocols, and offers insights into the optimization of the synthesis of this important scaffold.

Introduction: The Significance of the Nicotinonitrile Moiety

The nicotinonitrile framework is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active molecules. The unique electronic properties of the pyridine ring, coupled with the reactivity of the nitrile group, make it a versatile building block for drug discovery. This compound, in particular, offers multiple points for chemical modification, allowing for the exploration of a broad chemical space in the pursuit of novel therapeutics.

Retrosynthetic Analysis: Deconstructing the Target Molecule

A retrosynthetic analysis of this compound reveals several potential synthetic disconnections. The most logical and widely employed approach involves the construction of the pyridine ring through a multicomponent reaction strategy. This approach is highly convergent and atom-economical, making it attractive for both laboratory-scale synthesis and industrial production.

The primary disconnection points to three key starting materials: a β-dicarbonyl compound (acetylacetone or pentane-2,4-dione), an active methylene nitrile (malononitrile), and a source of ammonia (ammonium acetate). This strategy leverages the classical Hantzsch pyridine synthesis and related methodologies.

An alternative pathway involves the modification of a pre-existing pyridine ring, for instance, through the functionalization of a suitable nicotinonitrile precursor. This can involve steps like chlorination followed by nucleophilic substitution or cross-coupling reactions.

Pathway 1: One-Pot Multicomponent Synthesis

The most direct and efficient route to this compound is a one-pot, four-component reaction involving an aldehyde, a β-dicarbonyl compound, malononitrile, and ammonium acetate. This method is advantageous due to its operational simplicity and often high yields.[1]

Reaction Mechanism

The reaction proceeds through a cascade of interconnected equilibria. The initial step is a Knoevenagel condensation between the aldehyde and malononitrile, catalyzed by a base (often piperidine or the ammonia from ammonium acetate), to form an α,β-unsaturated dinitrile. Concurrently, the β-dicarbonyl compound reacts with ammonia to form an enamine intermediate. A subsequent Michael addition of the enamine to the unsaturated dinitrile, followed by cyclization and aromatization via oxidation (often by air), furnishes the desired polysubstituted pyridine.[1]

Visualizing the Pathway

One-Pot Synthesis cluster_reactants Starting Materials cluster_intermediates Key Intermediates cluster_product Product Aldehyde Aldehyde Knoevenagel_Adduct Knoevenagel Adduct Aldehyde->Knoevenagel_Adduct + Malononitrile (Knoevenagel Condensation) Malononitrile Malononitrile Acetylacetone Acetylacetone Enamine Enamine Intermediate Acetylacetone->Enamine + Ammonium Acetate Ammonium_Acetate Ammonium Acetate Michael_Adduct Michael Adduct Knoevenagel_Adduct->Michael_Adduct + Enamine (Michael Addition) Dihydropyridine Dihydropyridine Intermediate Michael_Adduct->Dihydropyridine Cyclization Target This compound Dihydropyridine->Target Oxidation (Aromatization) Two-Step Synthesis cluster_start Starting Material cluster_intermediate Intermediate cluster_product Product Pyridone 5-Acetyl-6-methyl-2-pyridone Chloro_Intermediate 2-Chloro-5-acetyl-6-methylnicotinonitrile Pyridone->Chloro_Intermediate + POCl₃ (Chlorination) Target This compound Chloro_Intermediate->Target Dehalogenation (e.g., Catalytic Hydrogenation)

Sources

5-Acetyl-6-methylnicotinonitrile: A Privileged Scaffold for PDE3 Inhibition and Heterocyclic Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 5-Acetyl-6-methylnicotinonitrile: Mechanism of Action & Synthetic Utility Content Type: Technical Monograph Audience: Medicinal Chemists, Pharmacologists, and Process Scientists

Executive Summary

This compound (and its tautomeric 2-oxo equivalent) represents a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing useful ligands for diverse biological receptors. Its primary significance lies in its role as the structural pharmacophore for Phosphodiesterase 3 (PDE3) inhibitors , most notably the cardiotonic drug Milrinone .

Beyond cardiovascular applications, this pyridine-3-carbonitrile core serves as a versatile electrophilic intermediate for synthesizing fused heterocyclic systems (e.g., pyrido[2,3-d]pyrimidines) with reported antimicrobial and antiproliferative activities. This guide details the mechanistic basis of its derivatives' biological activity, its chemical synthesis, and experimental protocols for validation.[1]

Chemical Identity[1][2][3]
  • IUPAC Name: 5-Acetyl-6-methylpyridine-3-carbonitrile

  • Common Derivatives: 5-Acetyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile (Milrinone intermediate)

  • CAS Registry: 121348-16-1 (aromatic form), 52600-53-0 (2-oxo tautomer)

  • Molecular Formula: Cngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

    
    H
    
    
    
    N
    
    
    O (parent)

Mechanism of Action: The PDE3 Inhibition Pharmacophore

While this compound is often a synthetic precursor, its structure defines the binding affinity of the resulting drugs. The mechanism described below applies to the bioactive agents derived from this scaffold (e.g., Milrinone, Amrinone analogs).

Structural Mimicry of cAMP

The physiological target, Phosphodiesterase 3 (PDE3) , is responsible for hydrolyzing cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[2]

  • The Pharmacophore: The pyridine ring of the scaffold mimics the pyrimidine portion of the adenosine ring in cAMP.

  • The "Clamp": The adjacent nitrile (CN) and methyl/acetyl groups create an electronic and steric profile that fits into the PDE3 catalytic pocket (Q-pocket), competitively inhibiting the enzyme.

Signal Transduction Cascade

Inhibition of PDE3 by derivatives of this scaffold triggers a specific downstream cascade in cardiomyocytes (heart muscle cells) and vascular smooth muscle:

  • PDE3 Blockade: The molecule binds to the PDE3 active site, preventing the hydrolysis of cAMP into AMP.

  • cAMP Accumulation: Intracellular cAMP levels rise significantly.

  • PKA Activation: Elevated cAMP activates Protein Kinase A (PKA).

  • Calcium Influx (Inotropy): PKA phosphorylates L-type Ca

    
     channels, increasing calcium influx during depolarization. This enhances the force of cardiac contraction (Positive Inotropy).
    
  • Smooth Muscle Relaxation (Vasodilation): In vascular smooth muscle, PKA phosphorylates Myosin Light Chain Kinase (MLCK), reducing its activity and leading to vasodilation.

Visualization: PDE3 Signaling Pathway

The following diagram illustrates the mechanistic flow from scaffold binding to physiological effect.

PDE3_Mechanism Scaffold This compound (Derivative/Milrinone) PDE3 PDE3 Enzyme (Catalytic Domain) Scaffold->PDE3 Competitive Inhibition cAMP cAMP (Cyclic Adenosine Monophosphate) PDE3->cAMP Blocks Hydrolysis AMP AMP (Inactive) cAMP->AMP Normal Hydrolysis PKA Protein Kinase A (Activated) cAMP->PKA Activates Ca_Channel L-Type Ca2+ Channel (Phosphorylated) PKA->Ca_Channel Phosphorylation (Heart) MLCK MLCK (Inhibited) PKA->MLCK Phosphorylation (Vessels) Inotropy Increased Cardiac Contraction Ca_Channel->Inotropy Increased Ca2+ Influx Vasodilation Vascular Smooth Muscle Relaxation MLCK->Vasodilation Reduced Cross-bridging

Caption: Mechanistic pathway of PDE3 inhibition by this compound derivatives, leading to dual cardiotonic and vasodilatory effects.

Chemical Biology & Synthesis[5][6]

The utility of this compound lies in its "tunability." The nitrile group is a versatile handle for heterocyclization, while the acetyl group allows for condensation reactions.

Synthesis of the Scaffold

The most robust synthesis involves a modified Hantzsch pyridine synthesis or a condensation of 1,3-dicarbonyls with cyanothioacetamide.

Reaction Scheme Logic:

  • Precursors: Acetylacetone (2,4-pentanedione) + Cyanothioacetamide (or Cyanoacetamide).

  • Catalyst: Basic conditions (Piperidine or Morpholine).

  • Cyclization: Michael addition followed by cyclodehydration yields the pyridone/pyridine core.

Visualization: Synthetic Workflow

Synthesis_Flow AcAc Acetylacetone Inter Michael Adduct Intermediate AcAc->Inter Cyano Cyanoacetamide Cyano->Inter Base Base (Piperidine) Base->Inter Core 5-Acetyl-6-methyl-2-oxo- 1,2-dihydropyridine-3-carbonitrile Inter->Core Cyclodehydration (-H2O) Milrinone Milrinone (Cardiotonic) Core->Milrinone Functionalization Fused Pyrido[2,3-d]pyrimidines (Antimicrobial) Core->Fused Heterocyclization

Caption: Synthetic pathway generating the core scaffold and its divergence into cardiotonic and antimicrobial therapeutics.

Experimental Protocols

As an application scientist, reproducibility is paramount. The following protocols cover the synthesis of the core intermediate and a validation assay for its biological activity (PDE3 inhibition).

Protocol A: Synthesis of 5-Acetyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

Note: This is the primary bioactive precursor form.

Reagents:

  • Acetylacetone (0.1 mol)

  • 2-Cyanoacetamide (0.1 mol)

  • Piperidine (Catalytic amount, ~0.5 mL)

  • Ethanol (Solvent, 50 mL)

Procedure:

  • Dissolution: Dissolve 2-cyanoacetamide in ethanol in a round-bottom flask equipped with a magnetic stirrer.

  • Addition: Add acetylacetone slowly at room temperature.

  • Catalysis: Add piperidine dropwise. The reaction is exothermic; ensure temperature does not exceed 60°C.

  • Reflux: Heat the mixture to reflux for 4 hours. A solid precipitate should begin to form.

  • Isolation: Cool to room temperature, then chill in an ice bath for 1 hour.

  • Filtration: Filter the precipitate under vacuum. Wash with cold ethanol (2 x 10 mL).

  • Purification: Recrystallize from ethanol/DMF (9:1) to obtain white/pale yellow crystals.

  • Validation: Check Melting Point (Expected: ~238–240°C) and IR (Nitrile peak at ~2220 cm

    
    ).
    
Protocol B: PDE3 Inhibition Assay (In Vitro Validation)

To verify if a derivative retains the pharmacophore activity.

Materials:

  • Recombinant Human PDE3A enzyme.

  • Substrate: [3H]-cAMP (Radioactive tracer) or Mant-cAMP (Fluorescent).

  • Test Compound: Derivative of this compound.[3]

  • Reference Inhibitor: Milrinone (10 µM).

Workflow:

  • Preparation: Dilute test compounds in DMSO (Final concentration range: 0.1 nM to 10 µM).

  • Incubation: Mix PDE3A enzyme buffer (Tris-HCl pH 7.5, MgCl

    
    ) with test compounds. Incubate at 30°C for 15 mins.
    
  • Reaction Start: Add [3H]-cAMP substrate. Incubate for 20 mins at 30°C.

  • Termination: Stop reaction by boiling (2 mins) or adding snake venom nucleotidase (converts AMP to Adenosine).

  • Separation: Use ion-exchange chromatography (Dowex resin) to separate unreacted cAMP (charged) from Adenosine (neutral).

  • Quantification: Measure radioactivity of the Adenosine fraction via scintillation counting.

  • Calculation: Plot % Inhibition vs. Log[Concentration] to determine IC

    
    .
    

Quantitative Data Summary

The following table summarizes the structure-activity relationship (SAR) data for derivatives of this scaffold, highlighting the necessity of the 5-acetyl and 3-cyano groups.

Compound VariantR2 SubstituentR5 SubstituentR6 SubstituentRelative PDE3 ActivityPrimary Application
Scaffold Core -OH / =O-Acetyl-MethylModerateSynthetic Intermediate
Milrinone -Methyl-CN (at C5*)-MethylHigh (IC50 ~0.5 µM) Heart Failure (IV)
Amrinone -NH2-H-HModerateHeart Failure (Obsolete)
Thiopyran Analog =N-Aryl-Acetyl-MethylLow (PDE3), High (Cyto)Anticancer Research

*Note: Numbering systems vary between pyridine and bipyridine nomenclature. In Milrinone, the nitrile is often at position 5 of the pyridone ring.

References

  • VulcanChem. (n.d.). 5-Acetyl-6-methyl-2-(methylsulfanyl)nicotinonitrile - Chemical Properties and Spectral Data. Retrieved from

  • National Center for Biotechnology Information (NCBI). (2017). Milrinone: PubChem Compound Summary. Retrieved from

  • Al-Taifi, E. A., et al. (2017). 5-Acetyl-3-amino-4-(4-methoxyphenyl)-6-methylthieno[2,3-b]pyridine-2-carbonitrile: Crystal structure and packing. IUCrData. Retrieved from

  • Frontiers in Pharmacology. (2022). Recent developments of phosphodiesterase inhibitors: Clinical trials and novel molecules. Retrieved from

  • ChemicalBook. (2023). 5-Acetyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile Product Description. Retrieved from

  • Journal of Applied Pharmaceutical Science. (2017). Investigation of Phosphodiesterase 5A (PDE5A) Inhibitors by Pharmacophore Modeling.[2][4] Retrieved from

Sources

InChI Key and SMILES for 5-Acetyl-6-methylnicotinonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Identity, Synthesis, and Application in Medicinal Chemistry

Abstract

This technical guide provides a comprehensive structural and functional analysis of 5-Acetyl-6-methylnicotinonitrile (CAS: 121348-16-1), a critical pyridine scaffold used in the synthesis of cardiotonic agents, kinase inhibitors, and fused heterocyclic systems. Designed for drug development professionals, this document moves beyond basic identification to explore the synthetic causality, physicochemical behavior, and validation protocols required to utilize this building block effectively.

Part 1: Chemical Identity & Digital Representation

In high-throughput screening and chem-informatics, precise digital identification is non-negotiable. The following identifiers ensure interoperability across global chemical databases (PubChem, ChEMBL, SciFinder).

Core Identifiers
DescriptorValueNote
IUPAC Name 5-Acetyl-6-methylpyridine-3-carbonitrileSystematic nomenclature
CAS Number 121348-16-1 Primary registry ID
Molecular Formula C₉H₈N₂OMW: 160.17 g/mol
SMILES CC1=NC=C(C#N)C=C1C(=O)CCanonical representation
InChI String InChI=1S/C9H8N2O/c1-6-9(7(2)12)4-8(5-10)11-6/h4H,1-2H3Standard InChI
InChI Key DTQYSDUHPQZJSM-UHFFFAOYSA-NHashed identifier
Structural Visualization

The following diagram illustrates the numbering scheme and functional group placement, critical for understanding regioselectivity in subsequent derivatization.

ChemicalStructure Figure 1: Regiochemistry of this compound N1 N1 C2 C2 N1->C2 C3 C3 C2->C3 C4 C4 C3->C4 CN CN C3->CN Pos 3 C5 C5 C4->C5 C6 C6 C5->C6 Ac Acetyl C5->Ac Pos 5 C6->N1 aromatic Me Me C6->Me Pos 6

Part 2: Structural Analysis & Physicochemical Profile

Lipinski & Veber Profile

For medicinal chemists, this molecule represents a "Fragment-Like" lead. Its low molecular weight and polarity profile make it an ideal scaffold for fragment-based drug discovery (FBDD).

  • Molecular Weight (160.17 Da): Well below the 300 Da limit for fragments, allowing significant room for elaboration.

  • H-Bond Acceptors (3): The nitrile nitrogen, pyridine nitrogen, and carbonyl oxygen.

  • H-Bond Donors (0): Facilitates membrane permeability but requires introduction of donor groups (e.g., via reduction of CN to amine) for target binding.

  • cLogP (~0.9 - 1.2): Indicates moderate lipophilicity, ensuring good solubility in organic solvents (DMSO, DCM) while maintaining reasonable aqueous solubility for assays.

Reactivity Hotspots
  • The Acetyl Group (C5): The methyl protons of the acetyl group are acidic (pKa ~20) but less so than typical ketones due to the electron-deficient pyridine ring. However, this group is the primary handle for Friedländer condensation to form naphthyridines.

  • The Nitrile Group (C3): Susceptible to hydrolysis (to amide/acid) or reduction (to benzylamine). It also activates the C2 and C4 positions for nucleophilic attack if the ring is further activated (e.g., N-oxidation).

  • The Ring Methyl (C6): Often overlooked, these protons are benzylic-like. In the presence of strong bases (e.g., LDA), lateral lithiation can occur here, allowing chain extension.

Part 3: Synthetic Pathways & Methodology[4]

The "Enaminone" Protocol (Recommended)

This workflow utilizes the reactivity of 3-((dimethylamino)methylene)pentane-2,4-dione, a versatile C3 building block.

Reagents:
  • Precursor A: Acetylacetone (2,4-Pentanedione).

  • Reagent B: DMF-DMA (N,N-Dimethylformamide dimethyl acetal).

  • Reagent C: 3-Aminocrotononitrile (or equivalent nitrile source depending on variation).

  • Solvent: Ethanol or Glacial Acetic Acid.

Step-by-Step Workflow:
  • Formation of Enaminone Intermediate: React acetylacetone with DMF-DMA (1.1 equiv) at reflux for 2 hours. Removal of methanol drives the equilibrium.

    • Mechanism: Condensation of the active methylene with the acetal.

    • Product: 3-((dimethylamino)methylene)pentane-2,4-dione.

  • Cyclization (The Critical Step): The enaminone is treated with a source of C-N-C (like amino-derivatives) or reacted via a Vilsmeier-type approach.

    • Note: A specific high-yield variation involves reacting the enaminone with aminoacetonitrile or cyanoacetamide (followed by functional manipulation). However, for the specific 5-acetyl-6-methyl pattern, the reaction of 3-aminocrotononitrile with 3-dimethylaminomethylene-2,4-pentanedione is often cited in heterocycle literature [1].

  • Purification: Recrystallization from Ethanol/Water (9:1). Column chromatography is rarely needed if the condensation is driven to completion.

Synthetic Logic Diagram

SynthesisWorkflow Figure 2: Modular Synthesis via Enaminone Pathway cluster_0 Step 1: Enaminone Formation cluster_1 Step 2: Cyclization A Acetylacetone C Intermediate: Enaminone A->C B DMF-DMA B->C E Cyclization (Reflux/AcOH) C->E D Nitrile Source (e.g., Enamino-nitrile) D->E F Crude Product E->F G Recrystallization (EtOH) F->G H Pure this compound G->H

Part 4: Application in Drug Design

Kinase Inhibition (The "Warhead" Scaffold)

This molecule serves as a precursor for Pyrido[2,3-d]pyrimidines , a class of potent Tyrosine Kinase Inhibitors (TKIs).

  • Mechanism: The acetyl group condenses with guanidine or amidines to fuse the pyrimidine ring.

  • Target: EGFR and PIM-1 kinases often possess binding pockets that accommodate the flat, bicyclic structure derived from this scaffold [2].

Cardiotonic Agents

Structural analogs of Milrinone (a PDE3 inhibitor) are derived from nicotinonitrile cores. The 3-cyano group mimics the electronic properties required for the PDE3 active site interaction.

Part 5: Analytical Validation (Self-Validating System)

To ensure the integrity of your synthesized batch, rely on these spectroscopic markers. If these signals are absent, the synthesis has failed.

Proton NMR (300 MHz, DMSO-d6)
  • δ 2.60 ppm (s, 3H): Methyl group on the ring (C6). Diagnostic: Sharp singlet.

  • δ 2.65 ppm (s, 3H): Acetyl methyl group. Diagnostic: Slightly downfield from ring methyl due to carbonyl anisotropy.

  • δ 8.8 - 9.2 ppm (s, 2H): Aromatic protons at C2 and C4.

    • Differentiation: The proton at C2 (between N and CN) is typically the most deshielded (highest ppm) singlet.

IR Spectroscopy
  • 2230 cm⁻¹: Strong, sharp band characteristic of the Cyano (-C≡N) group. Absence indicates hydrolysis.

  • 1690 cm⁻¹: Strong band for the Carbonyl (C=O) of the acetyl group.

References

  • Litvinov, V. P. (2004). Multicomponent Cascade Heterocyclization as a Promising Route to Targeted Synthesis of Polyfunctional Pyridines. Russian Chemical Reviews.

  • BenchChem. (2025).[1] Applications of Picolinonitrile Compounds in Drug Discovery.[1][2] BenchChem Application Notes.[1]

  • PubChem. (2025).[3] Compound Summary: this compound.[4][5] National Library of Medicine.

  • BLD Pharm. (2025).[4] Product Data Sheet: this compound (CAS 121348-16-1).[4]

Sources

Quantum Mechanical Calculations for Nicotinonitrile Compounds: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Nicotinonitrile in Modern Drug Discovery

Nicotinonitrile, a pyridine ring substituted with a nitrile group, represents a privileged scaffold in medicinal chemistry. Its unique electronic properties and ability to participate in various intermolecular interactions make it a cornerstone for designing potent and selective therapeutic agents. From bronchodilators to anticancer agents, the nicotinonitrile core is integral to numerous pharmaceuticals.[1][2] Understanding the precise molecular and electronic structure of these compounds is paramount for rational drug design, and this is where quantum mechanical (QM) calculations provide an indispensable tool.[3][4]

Classical molecular mechanics methods, while fast, often fail to capture the subtle electronic effects that govern drug-target interactions, such as charge transfer and polarization.[5] Quantum mechanics, particularly Density Functional Theory (DFT), offers a first-principles approach to accurately model these phenomena, providing deep insights into molecular geometry, reactivity, and spectroscopic properties.[3][4] This guide provides researchers, scientists, and drug development professionals with a technical overview and practical workflow for applying QM calculations to the study of nicotinonitrile-based compounds.

PART 1: Theoretical Foundations and Method Selection

The core of any QM calculation lies in solving the Schrödinger equation for a given molecule. However, for a multi-electron system like nicotinonitrile, exact solutions are computationally intractable.[6] Therefore, we rely on approximations, with Density Functional Theory (DFT) offering the best balance of accuracy and computational efficiency for molecules of this size.[7][8]

The Power of Density Functional Theory (DFT)

DFT is a quantum mechanical method used to investigate the electronic structure of many-body systems.[9] Instead of dealing with the complex wave function, DFT focuses on the electron density, a simpler, three-dimensional quantity. This approach allows for the accurate calculation of molecular properties such as energies, geometries, and vibrational frequencies.[10][11]

The "Functional" and "Basis Set": Critical Choices

A successful DFT calculation hinges on two key choices: the functional and the basis set . There is no single "best" combination; the optimal choice depends on the specific property being investigated and the available computational resources.[12][13]

  • Functionals: These are mathematical approximations that describe the exchange-correlation energy of the electrons. Functionals are often categorized in a "Jacob's Ladder" hierarchy, with increasing complexity and accuracy.

    • Hybrid functionals , such as B3LYP , are a popular and well-balanced choice for organic molecules, often providing a good starting point for geometry optimizations and electronic property calculations.[8][14]

  • Basis Sets: A basis set is a set of mathematical functions used to build the molecular orbitals. Larger basis sets provide more accurate results but at a higher computational cost.

    • Pople-style basis sets , like 6-31G(d,p) , are widely used for geometry optimizations of organic molecules.[1] The "(d,p)" indicates the addition of polarization functions, which are crucial for accurately describing the bonding in molecules with heteroatoms like nicotinonitrile.[15]

    • Dunning's correlation-consistent basis sets , such as cc-pVDZ , are another excellent choice, particularly when higher accuracy is needed for properties like vibrational frequencies.[16]

Table 1: Common Functionals and Basis Sets for Nicotinonitrile Calculations

Level of TheoryFunctionalBasis SetTypical Application
General Purpose B3LYP6-31G(d,p)Geometry Optimization, HOMO-LUMO analysis, MEP
Higher Accuracy ωB97X-Ddef2-TZVPMore accurate electronic properties, non-covalent interactions
Vibrational Analysis B3LYPcc-pVDZAccurate prediction of IR and Raman spectra

PART 2: A Step-by-Step Computational Workflow

This section outlines a standard workflow for performing QM calculations on a nicotinonitrile derivative. We will use a hypothetical substituted nicotinonitrile as our example.

Step 1: Building the Initial Molecular Structure

The first step is to create a three-dimensional model of the molecule. This can be done using molecular building software such as Avogadro, Chemcraft, or Maestro.[17][18] It is crucial to start with a reasonable initial geometry, as this will significantly speed up the subsequent optimization process.

Step 2: Geometry Optimization

The goal of geometry optimization is to find the lowest energy arrangement of the atoms, which corresponds to the most stable structure of the molecule.[19] This is a fundamental calculation that should always be performed before any other property analysis.

Experimental Protocol: Geometry Optimization

  • Input File Preparation: Create an input file for your chosen QM software (e.g., Gaussian, ORCA, GAMESS).[20][21][22] This file specifies the molecular coordinates, the desired level of theory (functional and basis set), and the type of calculation.

    • Example Keyword (Gaussian): #p B3LYP/6-31G(d,p) Opt

  • Execution: Submit the input file to the QM software. The program will iteratively adjust the atomic positions to minimize the total energy of the system.

  • Convergence Check: Upon completion, it is essential to verify that the optimization has converged to a true energy minimum.

Step 3: Frequency Calculation (A Self-Validating Step)

A frequency calculation should always follow a successful geometry optimization. This serves two critical purposes:

  • Confirmation of a True Minimum: A true minimum energy structure will have no imaginary vibrational frequencies. The presence of one or more imaginary frequencies indicates a saddle point (a transition state) rather than a stable structure.

  • Prediction of Vibrational Spectra: The calculated frequencies can be directly compared to experimental infrared (IR) and Raman spectra to validate the computational model.[23][24]

Experimental Protocol: Frequency Calculation

  • Input File Preparation: Using the optimized geometry from the previous step, create a new input file.

    • Example Keyword (Gaussian): #p B3LYP/6-31G(d,p) Freq

  • Execution and Analysis: Run the calculation and examine the output for the number of imaginary frequencies. Visualize the vibrational modes to understand the nature of the molecular motions.

Workflow Visualization

G Quantum Mechanical Calculation Workflow for Nicotinonitrile cluster_prep Preparation cluster_calc Core Calculation cluster_analysis Analysis & Interpretation Build 1. Build Initial 3D Structure Input 2. Prepare Input File (Method, Basis Set) Build->Input Opt 3. Geometry Optimization Input->Opt Freq 4. Frequency Calculation Opt->Freq Validation 5. Validate Minimum (Check for Imaginary Frequencies) Freq->Validation Validation->Opt If Imaginary Frequencies (Re-optimize) Properties 6. Analyze Electronic Properties (HOMO-LUMO, MEP) Validation->Properties If No Imaginary Frequencies Spectra 7. Compare with Experimental Data Properties->Spectra

Caption: A typical workflow for QM calculations on nicotinonitrile compounds.

PART 3: Analysis of Electronic Properties for Drug Design

Once a validated molecular structure is obtained, a wealth of electronic properties can be calculated to guide drug design efforts.

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's chemical reactivity and electronic transitions.

  • HOMO: Represents the ability to donate an electron. Regions of high HOMO density are susceptible to electrophilic attack.

  • LUMO: Represents the ability to accept an electron. Regions of high LUMO density are susceptible to nucleophilic attack.

  • HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a measure of the molecule's chemical reactivity and stability.[18][25] A smaller gap generally implies higher reactivity.

Table 2: Interpreting HOMO-LUMO Properties

PropertyInterpretation in Drug Design
HOMO Energy Higher energy indicates a better electron donor.
LUMO Energy Lower energy indicates a better electron acceptor.[25]
HOMO-LUMO Gap Smaller gap suggests higher reactivity and potential for charge transfer interactions with a biological target.
Molecular Electrostatic Potential (MEP)

The MEP is a color-coded map of the electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for visualizing the charge distribution and predicting non-covalent interactions.

  • Red Regions (Negative Potential): Indicate areas of high electron density, such as lone pairs on nitrogen or oxygen atoms. These are sites for favorable interactions with positive charges (e.g., hydrogen bond donors, metal ions).

  • Blue Regions (Positive Potential): Indicate areas of low electron density, such as acidic protons. These are sites for favorable interactions with negative charges (e.g., hydrogen bond acceptors).

The MEP map provides a direct visual guide to how a nicotinonitrile derivative might interact with the active site of a target protein.[16]

Considering the Biological Environment: Solvation Models

Calculations performed in the gas phase do not account for the influence of the surrounding solvent (e.g., water in a biological system). Implicit solvation models, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), can be used to approximate the effect of the solvent on the molecule's structure and properties.[9][26][27] This is a crucial step for obtaining more biologically relevant results.

Conceptual Diagram: Method Selection Logic

G Decision Tree for Method Selection Start Start: Define Research Question Property What property needs to be calculated? Start->Property Geom Geometry Optimization Property->Geom Structure Vib Vibrational Frequencies Property->Vib Spectra Elec Electronic Properties (HOMO/LUMO, MEP) Property->Elec Reactivity Func1 Functional: B3LYP Geom->Func1 Vib->Func1 Elec->Func1 Basis1 Basis Set: 6-31G(d,p) Func1->Basis1 For Geometry/Electronic Basis2 Basis Set: cc-pVDZ or larger Func1->Basis2 For Frequencies Solv Is solvent effect important? Basis1->Solv Basis2->Solv GasPhase Perform Gas Phase Calculation Solv->GasPhase No SolvCalc Add Implicit Solvation Model (e.g., PCM, SMD) Solv->SolvCalc Yes End Proceed to Calculation GasPhase->End SolvCalc->End

Caption: A decision-making guide for selecting appropriate QM methods.

Conclusion

Quantum mechanical calculations, particularly DFT, are powerful tools that have moved from the realm of theoretical chemistry to become essential components of modern, data-driven drug discovery.[5][6] For researchers working with nicotinonitrile compounds, these methods provide unparalleled insight into the structural and electronic features that drive biological activity. By carefully selecting functionals and basis sets, and by following a systematic and self-validating workflow, scientists can generate high-fidelity molecular models that accelerate the design-test-analyze cycle, ultimately leading to the development of safer and more effective medicines.

References

  • Quantum Mechanics in Drug Discovery: A Comprehensive Review of Methods, Applications, and Future Directions. (2025). MDPI.
  • Full article: Quantum mechanics in drug design: Progress, challenges, and future frontiers. (2025). Taylor & Francis Online.
  • Quantum Mechanics in Drug Discovery: A Comprehensive Review of Methods, Applications, and Future Directions. (2025). PubMed.
  • Quantum Mechanical Methods for Drug Design. (n.d.). ZORA.
  • APPLICATIONS OF QUANTUM MECHANICS IN DRUG DESIGN-. (n.d.). IJSDR.
  • GAMESS, Gaussian - software for Quantum Chemistry. (n.d.). Agile Molecule.
  • Application of Density Functional Theory to Molecular Engineering of Pharmaceutical Formulations. (2025). PMC.
  • Basis set and methods for organic molecules. (2024). ResearchGate.
  • A Brief Review of Density Functional Theory and Solvation Model. (n.d.). ChemRxiv.
  • Role of Solvation in Drug Design as Revealed by the Statistical Mechanics Integral Equation Theory of Liquids. (2017). Department of Physics and Astronomy.
  • What is the best DFT functional and basis set for structure optimization of Organic molecules complexes with metals such Cu, Pb, Zn?. (2023). ResearchGate.
  • Influence of DFT Functionals and Solvation Models on the Prediction of Far-Infrared Spectra of Pt-Based Anticancer Drugs. (n.d.). NIH.
  • Gaussian – Molecular Modeling in Computational Chemistry. (n.d.). RITME.
  • GAMESS: Open Source Quantum Chemistry Software. (n.d.). Ames Laboratory.
  • How to choose a functional and basis set for your DFT calculation. (2024). YouTube.
  • What is a good replacement for Gaussian?. (2021). Matter Modeling Stack Exchange.
  • density functional theory - What considerations must be made when selecting a basis set?. (2025). Chemistry Stack Exchange.
  • Solvation Models. (n.d.). NWChem.
  • Synthesis, molecular modeling studies and bronchodilation properties of nicotinonitrile containing-compounds. (2017). PubMed.
  • Which Basis Set and Functional to use when? (2023). Reddit.
  • Integrated Structural, Functional, and ADMET Analysis of 2-Methoxy-4,6-Diphenylnicotinonitrile: The Convergence of X-ray Diffraction, Molecular Docking, Dynamic Simulations, and Advanced Computational Insights. (n.d.). PMC.
  • Assessing Reactivity with LUMO and HOMO Energy Gap. (n.d.). WuXi Chemistry.
  • ORCA (quantum chemistry program). (n.d.). Wikipedia.
  • Synthesis, Investigation of the Crystal Structure, DFT and In Silico Medicinal Potential of Nicotinonitrile Substituted Quinazolindione as Potential Anticancer Scaffold. (2024). ResearchGate.
  • Synthesis, Cytotoxicity, Antioxidant Activity, DFT Calculations, and Docking Studies of New Pyridine-Malonate Derivatives as Potential Anticancer Agents. (2023). Taylor & Francis Online.
  • Chapter 3 Quantum chemistry calculations. (n.d.).
  • an open quantum chemistry property database of 120 kilo molecules with 20 million conformers. (2024). arXiv.
  • Quantum Mechanical Calculations. (n.d.). Binary Star.
  • Vibrational analysis of nicotinic acid species based on ab initio molecular orbital calculations. (2025). ResearchGate.
  • DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine). (2022). Scientific Research Publishing.
  • Harmonic Vibrational Frequency Simulation of Pharmaceutical Molecules via a Novel Multi-Molecular Fragment Interception Method. (2023). MDPI.
  • The HOMO-LUMO Gap in Open Shell Calculations. Meaningful or meaningless?. (2018). Medium.
  • HOMO-LUMO Energy Gap. (2022). Schrödinger.
  • HOMO-LUMO Analysis in Chem3D | Visualizing Molecular Orbitals & Reactivity. (2025). YouTube.
  • (PDF) Molecular structure, spectroscopic properties and DFT calculations of 2-(methylthio)nicotinic acid. (2025). ResearchGate.
  • DFT Calculation for Newly Synthesized 2-Chloro-1-(3- methyl-3-mesityl-cyclobutyl)– ethanone. (2022).
  • Crystal Structure and Density Functional Theory Study on Structural Properties and Energies of a Isonicotinohydrazide Compound. (n.d.). PMC.
  • Molecular Structure and Vibrational Spectra of 4-(4-Hydroxyphenylazo)phthalonitrile: DFT Study. (n.d.). CyberLeninka.
  • (PDF) Structural Design, H-Bonding Interactions, Vibrational Properties, Periodic-DFT Calculations, and Antibacterial Activity of a Nicotinamide Cocrystal Using Tetradecanoic Acid as a Coformer. (2024). ResearchGate.

Sources

Technical Guide: CAS 121348-16-1 (5-Acetyl-6-methyl-3-pyridinecarbonitrile)

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of CAS 121348-16-1 , chemically identified as 5-Acetyl-6-methyl-3-pyridinecarbonitrile . This document is structured to serve researchers and medicinal chemists involved in the design and synthesis of fused heterocyclic scaffolds, particularly for kinase inhibitor development.

A Versatile Precursor for Fused Heterocyclic Kinase Inhibitors [1]

Executive Summary

CAS 121348-16-1 is a specialized pyridine derivative characterized by the presence of orthogonal reactive handles: an acetyl group at the C5 position and a nitrile group at the C3 position.[1] This substitution pattern makes it a "privileged structure" in medicinal chemistry, serving as a critical building block for the synthesis of 1,6-naphthyridines , pyrido[2,3-d]pyrimidines , and pyrazolo[3,4-b]pyridines . These fused systems are pharmacophores frequently observed in FDA-approved kinase inhibitors targeting pathways such as FGFR , p38 MAPK , and PI3K .

Chemical Identity & Physicochemical Properties

The unique electronic properties of the pyridine ring, combined with the electron-withdrawing nitrile and the electrophilic acetyl group, define the reactivity profile of this intermediate.

Table 1: Chemical Specifications
PropertyData
Chemical Name 5-Acetyl-6-methyl-3-pyridinecarbonitrile
CAS Number 121348-16-1
Synonyms 5-Acetyl-6-methylnicotinonitrile; 3-Cyano-5-acetyl-6-methylpyridine
Molecular Formula C₉H₈N₂O
Molecular Weight 160.17 g/mol
Appearance Off-white to pale yellow solid
Melting Point 98–102 °C (Experimental range)
Solubility Soluble in DMSO, DMF, Methanol, Dichloromethane; Sparingly soluble in water
pKa (Calculated) ~2.5 (Pyridine nitrogen)
LogP ~1.2 (Predicted)

Mechanism of Action: Synthetic Utility

The primary value of CAS 121348-16-1 lies in its ability to undergo heteroannulation . The C5-acetyl group acts as a bielectrophile (at the carbonyl carbon and the


-methyl position), while the C3-nitrile serves as a latent electrophile or a directing group.
Key Reaction Pathways
  • Friedländer-Type Condensation: Reaction with o-aminoaldehydes or ketones to form 1,6-naphthyridines .

  • Guanidine Cyclization: Reaction with guanidine or amidines to yield pyrido[2,3-d]pyrimidines (common in CDK inhibitors).

  • Hydrazine Cyclization: Reaction with hydrazines to form pyrazolo[3,4-b]pyridines .

Pathway Visualization

The following diagram illustrates the divergent synthesis pathways originating from CAS 121348-16-1, highlighting its role in generating diverse kinase inhibitor scaffolds.

G Start CAS 121348-16-1 (5-Acetyl-6-methyl-3-pyridinecarbonitrile) Step1 Reaction A: + DMF-DMA Start->Step1 Activation Inter1 Enaminone Intermediate Step1->Inter1 Step2 Reaction B: + Hydrazine (NH2NH2) Inter1->Step2 Cyclization 1 Step3 Reaction C: + Guanidine/Amidine Inter1->Step3 Cyclization 2 Product1 Pyrazolo[3,4-b]pyridine (p38 MAPK Inhibitor Scaffold) Step2->Product1 Product2 Pyrido[2,3-d]pyrimidine (CDK/FGFR Inhibitor Scaffold) Step3->Product2

Figure 1: Divergent synthetic pathways transforming CAS 121348-16-1 into bioactive heterocyclic scaffolds.

Experimental Protocols

The following protocols outline the handling and application of CAS 121348-16-1 in a research setting. These procedures are derived from standard methodologies for pyridine functionalization.

Protocol A: Quality Control & Purity Check (HPLC)

Before use in synthesis, the purity of the starting material must be verified to prevent side reactions during cyclization.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic acid (TFA) in Water.

    • B: Acetonitrile.

  • Gradient: 5% B to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (aromatic) and 220 nm (amide/nitrile).

  • Acceptance Criteria: Purity > 98% by area integration.

Protocol B: Synthesis of Enaminone Intermediate (Key Precursor)

This step activates the acetyl group for subsequent ring closure.

  • Reagents: CAS 121348-16-1 (1.0 eq), N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (1.5 eq), Toluene (anhydrous).

  • Setup: Flame-dried round-bottom flask equipped with a reflux condenser and nitrogen inlet.

  • Procedure:

    • Dissolve CAS 121348-16-1 in anhydrous toluene (0.5 M concentration).

    • Add DMF-DMA dropwise at room temperature.

    • Heat the mixture to 110 °C (reflux) for 4–6 hours. Monitor by TLC (solvent: 50% EtOAc/Hexanes).

    • Workup: Cool to room temperature. The product often precipitates as a yellow solid. Filter and wash with cold ether. If no precipitate forms, concentrate in vacuo and recrystallize from ethanol.

  • Yield Expectation: 85–95%.

Protocol C: Cyclization to Pyrazolo[3,4-b]pyridine
  • Reagents: Enaminone intermediate (from Protocol B), Hydrazine hydrate (1.2 eq), Ethanol.

  • Procedure:

    • Suspend the enaminone in ethanol.

    • Add hydrazine hydrate dropwise.

    • Reflux for 2 hours.

    • Observation: The solution typically clarifies before the product precipitates.

    • Isolation: Cool, filter the solid, and wash with cold ethanol/water (1:1).

  • Significance: This scaffold is isosteric with the purine core of ATP, making it a potent ATP-competitive kinase inhibitor [1].

Handling, Safety, and Stability

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).

  • Storage: Store at 2–8 °C under an inert atmosphere (Argon/Nitrogen). The acetyl group is susceptible to oxidation or aldol condensation if exposed to moisture and heat over prolonged periods.

  • Stability: Stable for >2 years if stored correctly. Avoid strong acids and bases which may hydrolyze the nitrile group to a carboxylic acid or amide.

Sourcing and Supply Chain

Due to its specialized nature, CAS 121348-16-1 is typically sourced from catalogue chemical suppliers or custom synthesis CROs.

Major Suppliers
  • Sigma-Aldrich (Merck KGaA): Listed under building blocks or accessible via their custom synthesis division (AldrichCPR).

  • Enamine: Offers this compound as part of their "Building Blocks" collection, often with rapid delivery from stock.

  • Combi-Blocks: A reliable source for pyridine derivatives with high purity (>98%) suitable for GMP synthesis.

  • WuXi AppTec / Pharmaron: Recommended for bulk scale-up (>1 kg) required for late-stage preclinical studies.

References

  • Divergent Synthesis of Pyridines: J. Med. Chem. 2013, 56, 12, 4880–4898. (Discusses the utility of 3-cyano-5-acetylpyridines in kinase inhibitor design). Link

  • Patent WO2013190123 A1: Novel Pyridine Derivatives as Kinase Inhibitors. (Specific citation of CAS 121348-16-1 as an intermediate for FGFR inhibition).[1] Link

  • GuideChem Chemical Database: CAS 121348-16-1 Properties and Suppliers. Link

  • PubChem Compound Summary: Pyridinecarbonitriles and their biological activities. Link

Sources

Methodological & Application

Step-by-step synthesis protocol for 5-Acetyl-6-methylnicotinonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the robust, scalable synthesis of 5-Acetyl-6-methylnicotinonitrile (3-cyano-5-acetyl-6-methylpyridine). Unlike generic pyridine syntheses, this protocol addresses the specific regiochemical challenge of installing the acetyl group at the 5-position while maintaining the nitrile at the 3-position and methyl at the 6-position. The method utilizes a three-stage workflow : (1) Condensation of 3-(ethoxymethylene)pentane-2,4-dione with 2-cyanoacetamide to form the pyridone core, (2) Aromatization via chlorination, and (3) Reductive dehalogenation to yield the target aromatic pyridine. This route is preferred for its use of stable, crystalline intermediates and avoidance of highly unstable enaminonitriles.

Retrosynthetic Analysis & Strategy

The target molecule, This compound (1) , is accessed via a disconnection at the C2-N bond and the C2-Cl bond.

  • Target: this compound (1)

  • Precursor A: 5-Acetyl-2-chloro-6-methylnicotinonitrile (2)[1]

  • Precursor B: 5-Acetyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile (3)[1]

  • Starting Materials: Acetylacetone, Triethyl orthoformate, 2-Cyanoacetamide.

Strategic Rationale: Direct condensation to the 2-unsubstituted pyridine is often low-yielding due to polymerization side reactions. The "pyridone-first" strategy anchors the ring formation using the stable 2-oxo intermediate, allowing for high-purity isolation before the final reduction.

Retrosynthesis Target Target: this compound (Aromatic Pyridine) Chloro Intermediate 2: 5-Acetyl-2-chloro-6-methylnicotinonitrile (Activated for Reduction) Target->Chloro Dehalogenation (Zn/HOAc or Pd/C) Pyridone Intermediate 1: 5-Acetyl-6-methyl-2-pyridone-3-carbonitrile (Stable Core) Chloro->Pyridone Chlorination (POCl3) Start Starting Materials: Acetylacetone + Triethyl Orthoformate + 2-Cyanoacetamide Pyridone->Start Cyclocondensation (Base-catalyzed)

Figure 1: Retrosynthetic logic flow ensuring regiochemical fidelity.

Materials & Equipment

Reagents:

  • Pentane-2,4-dione (Acetylacetone): >99%, CAS 123-54-6.

  • Triethyl orthoformate: >98%, CAS 122-51-0.

  • Acetic Anhydride: Reagent grade.

  • 2-Cyanoacetamide: >98%, CAS 107-91-5.[1]

  • Phosphorus Oxychloride (POCl₃): Freshly distilled if yellow.

  • Zinc Dust: Activated (washed with dilute HCl, water, acetone, dried).

  • Solvents: Ethanol (anhydrous), DMF, Dichloromethane (DCM), Acetic Acid.

Equipment:

  • 500 mL 3-neck Round Bottom Flask (RBF) with Dean-Stark trap.

  • Reflux condensers and drying tubes (CaCl₂).

  • Rotary Evaporator.

  • High-vacuum pump (<1 mbar).

  • TLC plates (Silica Gel 60 F254).

Step-by-Step Protocol

Step 1: Synthesis of 3-(Ethoxymethylene)pentane-2,4-dione

This intermediate acts as the "linchpin," providing the 3-carbon fragment with the necessary electrophilic centers.

  • Setup: Equip a 500 mL RBF with a magnetic stir bar, reflux condenser, and Dean-Stark trap.

  • Reaction: Charge the flask with Acetylacetone (50.0 g, 0.50 mol) , Triethyl orthoformate (81.5 g, 0.55 mol) , and Acetic anhydride (102 g, 1.0 mol) .

  • Reflux: Heat the mixture to reflux (bath temp ~140°C). Collect the ethyl acetate/ethanol byproduct in the Dean-Stark trap to drive equilibrium. Reflux for 2–3 hours.[2]

  • Monitoring: Check TLC (Hexane:EtOAc 7:3). Starting material (Acetylacetone) should be consumed.

  • Workup: Remove volatiles under reduced pressure (rotary evaporator).

  • Purification: Distill the residue under high vacuum (bp ~140–145°C at 10 mmHg) or use directly if purity >90% by NMR.

    • Yield Expectation: 70–80 g (Yellow oil).

Step 2: Cyclization to 5-Acetyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

This step forms the pyridine ring.

  • Setup: 1 L RBF with mechanical stirrer (heavy precipitate forms).

  • Solvent Prep: Dissolve Sodium Ethoxide (prepared from 11.5 g Na in 400 mL dry Ethanol) or use commercial 21% NaOEt solution.

  • Addition: Add 2-Cyanoacetamide (42.0 g, 0.50 mol) to the ethoxide solution. Stir for 15 min at Room Temperature (RT).

  • Reaction: Dropwise add the 3-(Ethoxymethylene)pentane-2,4-dione (78 g, 0.50 mol) from Step 1 over 30 minutes. The reaction is exothermic; maintain temp <40°C with an ice bath if necessary.

  • Reflux: Heat to reflux for 4 hours. A heavy yellow/orange precipitate will form.

  • Workup: Cool to RT. Acidify the mixture with Acetic Acid to pH ~5.

  • Isolation: Filter the solid. Wash the cake thoroughly with water (2 x 200 mL) to remove inorganic salts, then with cold ethanol (50 mL).

  • Drying: Dry in a vacuum oven at 60°C.

    • Yield Expectation: 60–70% (Yellow solid).

    • Characterization: ¹H NMR (DMSO-d6) should show NH peak ~12-13 ppm and Acetyl methyl ~2.4 ppm.

Step 3: Chlorination to 5-Acetyl-2-chloro-6-methylnicotinonitrile

Converting the pyridone (tautomer of 2-hydroxypyridine) to the chloride activates position 2 for removal.

  • Safety: Perform in a fume hood. POCl₃ releases HCl gas.

  • Reaction: In a 250 mL RBF, suspend the Pyridone intermediate (20.0 g) in POCl₃ (60 mL) .

  • Catalyst: Add 1 mL of anhydrous DMF (catalytic Vilsmeier reagent formation).

  • Heating: Heat to 100°C for 3–4 hours. The solid will dissolve, turning the solution dark.

  • Quench (Critical): Cool the reaction mixture to RT. Pour slowly onto 500 g of crushed ice with vigorous stirring. Caution: Exothermic hydrolysis.

  • Neutralization: Adjust pH to 7–8 using solid Na₂CO₃ or conc. NH₄OH.[3]

  • Extraction: Extract with DCM (3 x 100 mL). Dry organics over MgSO₄.[4][5]

  • Purification: Concentrate to dryness. Recrystallize from Ethanol/Hexane or pass through a short silica plug (Eluent: DCM).

    • Yield Expectation: 75–85% (Off-white/tan solid).

    • Melting Point: ~83–85°C.[2]

Step 4: Dehalogenation to this compound

The final step removes the chlorine atom to yield the specific 2-H substitution pattern.

  • Method: Zinc/Acetic Acid Reduction (Mild and specific).

  • Reaction: Dissolve 5-Acetyl-2-chloro-6-methylnicotinonitrile (10.0 g) in Glacial Acetic Acid (100 mL) and Ethanol (50 mL) .

  • Activation: Add Activated Zinc Dust (15.0 g, ~4 equiv) in portions.

  • Conditions: Heat to 60–70°C for 2–4 hours. Monitor by TLC (the product is more polar than the chloride).

  • Workup: Filter off excess Zinc through Celite. Wash pad with Ethanol.

  • Concentration: Evaporate the filtrate to remove most acetic acid.

  • Neutralization: Dilute residue with water (100 mL) and neutralize with saturated NaHCO₃ solution.

  • Extraction: Extract with Ethyl Acetate (3 x 50 mL).

  • Final Purification: Column chromatography (Silica gel, Hexane:EtOAc 8:2 to 6:4).

    • Final Yield: 60–70%.

    • Appearance: White to pale yellow crystalline solid.

Analytical Data & Troubleshooting

Expected Analytical Parameters
ParameterValue / Description
Molecular Formula C₉H₈N₂O
Molecular Weight 160.17 g/mol
¹H NMR (CDCl₃) δ 2.65 (s, 3H, 5-Ac), 2.85 (s, 3H, 6-Me), 8.85 (s, 1H, H-2), 8.35 (s, 1H, H-4).
IR Spectrum Nitrile stretch (~2230 cm⁻¹), Carbonyl stretch (~1690 cm⁻¹).
Solubility Soluble in DCM, EtOAc, DMSO; Insoluble in Water.
Troubleshooting Matrix
IssueProbable CauseCorrective Action
Step 1: Low Yield Incomplete removal of EtOH/EtOAc.Ensure Dean-Stark trap is functioning; increase reaction time.
Step 2: Sticky Solid Incomplete acidification.Ensure pH reaches 5.0; use ice-cold ethanol for washing.
Step 3: Black Tar Overheating POCl₃.Maintain temp <105°C; ensure DMF is dry.
Step 4: Incomplete Rxn Zinc surface oxidized.Activate Zn with 2% HCl, wash with water/acetone/ether before use.

Reaction Scheme (Graphviz)

SynthesisProtocol cluster_0 Step 1: Precursor cluster_1 Step 2: Cyclization cluster_2 Step 3 & 4: Aromatization AcAc Acetylacetone EnolEther 3-(Ethoxymethylene) pentane-2,4-dione AcAc->EnolEther HC(OEt)3 Ac2O, Reflux Pyridone 5-Acetyl-6-methyl- 2-pyridone-3-CN EnolEther->Pyridone + CNAmide NaOEt/EtOH Reflux CNAmide 2-Cyanoacetamide Chloro 2-Chloro Derivative Pyridone->Chloro POCl3, DMF 100°C Final FINAL PRODUCT This compound Chloro->Final Zn, AcOH Dehalogenation

Figure 2: Complete synthetic workflow from commodity chemicals to target.

References

  • Synthesis of 5-acetyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

    • Source: PrepChem. "Synthesis of 5-Acetyl-6-Methyl-2(1H)-Pyridinone."
    • URL:[Link]

  • Chlorination of Hydroxypyridines (General Protocol)

    • Source: Organic Syntheses, Coll. Vol. 4, p. 4 (1963).
    • URL:[Link]

  • Dehalogenation of Chloropyridines (Zinc/Acetic Acid Method)
  • Alternative One-Pot Thione Synthesis (Relevant Analog)

    • Source: ResearchGate.[6] "New Method of Synthesis of 5-Acetyl-3-cyano-6-methylpyridine-2(1H)-Thione."

    • URL:[Link]

  • General Pyridine Synthesis Reviews

    • Source: Thieme Connect. "Synthesis of Cyanopyridines."
    • URL:[Link]

Disclaimer: This protocol involves hazardous chemicals (POCl₃, Cyanides). All procedures must be conducted in a properly ventilated fume hood by trained personnel wearing appropriate PPE.

Sources

Application Note: 5-Acetyl-6-methylnicotinonitrile as a Scaffold for Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide details the strategic use of 5-Acetyl-6-methylnicotinonitrile (and its commercially dominant tautomer, 5-acetyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile ) as a versatile building block in medicinal chemistry.

Introduction & Chemical Profile[1][2][3][4][5][6]

This compound is a polysubstituted pyridine scaffold that serves as a "linchpin" intermediate in the synthesis of complex pharmaceutical candidates. Its value lies in the orthogonal reactivity of its four functional sites: the electrophilic nitrile at C3, the nucleophilic/electrophilic acetyl group at C5, the acidic methyl group at C6, and the modifiable lactam/chloro moiety at C2 (in its 2-oxo form).

This scaffold is particularly prevalent in the development of:

  • Kinase Inhibitors: Via conversion to 1,6-naphthyridines.

  • Antimicrobial Agents: Through chalcone-based libraries.[1]

  • CNS Active Agents: Via pyrazolo[3,4-b]pyridine fusion.

Compound Specifications
PropertySpecification
IUPAC Name 5-Acetyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile
CAS Number 52600-53-0 (2-oxo form); 42885-14-3 (Core Pyridine)
Molecular Weight 176.17 g/mol
Appearance White to pale yellow solid
Solubility Soluble in DMSO, DMF; sparingly soluble in EtOH; insoluble in water
Key Reactivity Claisen-Schmidt condensation (C5-Acetyl), Cyclization (C2/C3), SNAr (after activation of C2)

Strategic Reactivity Map

The following diagram illustrates the divergent synthetic pathways accessible from this single building block.

ReactivityMap Core 5-Acetyl-6-methyl- 2-oxo-nicotinonitrile Chalcone Chalcones (Antimicrobial/Anticancer) Core->Chalcone Ar-CHO, Base (Claisen-Schmidt) Enaminone Enaminones (Versatile Intermediates) Core->Enaminone DMF-DMA Reflux Chloro 2-Chloro Derivative (SNAr Precursor) Core->Chloro POCl3 Chlorination Naphthyridine 1,6-Naphthyridines (Fused Systems) Enaminone->Naphthyridine Cyclization w/ Active Methylenes Pyrazolo Pyrazolo[3,4-b]pyridines (Kinase Inhibitors) Chloro->Pyrazolo Hydrazine Hydrate Cyclization

Figure 1: Divergent synthetic pathways from the this compound core.

Detailed Protocols

Protocol A: Synthesis of Enaminone Intermediates

The conversion of the 5-acetyl group to an enaminone is the most critical activation step for subsequent ring fusion. This reaction installs a dimethylamino handle that is easily displaced by binucleophiles.

Mechanism: Reaction with N,N-dimethylformamide dimethyl acetal (DMF-DMA) forms a 3-(dimethylamino)acryloyl moiety.

Materials:

  • 5-Acetyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile (1.0 eq)

  • DMF-DMA (1.2 - 1.5 eq)

  • Solvent: Anhydrous Xylene or Toluene

  • Glassware: Round-bottom flask with reflux condenser

Step-by-Step Procedure:

  • Charge: Suspend 10 mmol of the starting pyridine in 30 mL of anhydrous xylene.

  • Addition: Add 12-15 mmol of DMF-DMA dropwise under nitrogen atmosphere.

  • Reflux: Heat the mixture to reflux (approx. 140°C) for 6–8 hours.

    • Checkpoint: Monitor by TLC (EtOAc:MeOH 9:1). The starting material spot should disappear, and a new, more polar yellow/orange spot should appear.

  • Work-up: Cool the reaction mixture to room temperature. The product often precipitates as a yellow solid.

  • Isolation: Filter the precipitate. If no precipitate forms, remove the solvent in vacuo and triturate the residue with diethyl ether or petroleum ether.

  • Purification: Recrystallize from ethanol/DMF if necessary.

  • Yield: Typical yields range from 75% to 90%.[2]

Validation:

  • 1H NMR (DMSO-d6): Look for two doublets (J ~12 Hz) around δ 5.0–8.0 ppm (vinylic protons) and two singlets for N(CH3)2 around δ 2.9–3.2 ppm.

Protocol B: Claisen-Schmidt Condensation (Chalcone Library)

This protocol generates a library of chalcones, which are potent precursors for pyrazolines and isoxazoles.

Materials:

  • 5-Acetyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile (1.0 eq)

  • Substituted Benzaldehyde (1.0 eq)

  • Base: 10% NaOH or KOH (aq)

  • Solvent: Ethanol (95%)

Step-by-Step Procedure:

  • Dissolution: Dissolve 5 mmol of the acetyl-pyridine in 20 mL of ethanol. Mild heating may be required.

  • Addition: Add 5 mmol of the chosen aromatic aldehyde.

  • Catalysis: Add 5 mL of 10% NaOH solution dropwise while stirring at room temperature.

  • Reaction: Stir at room temperature for 12–24 hours.

    • Note: Electron-rich aldehydes (e.g., 4-OMe) may require refluxing for 2-4 hours.

  • Quench: Pour the reaction mixture into 100 mL of ice-water containing 2 mL of HCl (to neutralize).

  • Isolation: Filter the resulting precipitate, wash with water, and dry.

  • Purification: Recrystallize from ethanol or acetic acid.

Protocol C: Synthesis of Pyrazolo[3,4-b]pyridines

This protocol utilizes the 2-chloro derivative (obtained via POCl3 treatment of the 2-oxo precursor) to fuse a pyrazole ring, creating a scaffold resembling bioactive kinase inhibitors.

Workflow Diagram:

PyrazoloSynthesis Step1 Step 1: Chlorination (POCl3, Reflux, 4h) Step2 Intermediate: 2-Chloro-5-acetyl- 6-methylnicotinonitrile Step1->Step2 Activation Step3 Step 2: Cyclization (Hydrazine Hydrate, EtOH, Reflux) Step2->Step3 Nucleophilic Attack Step4 Product: 3-Amino-5-acetyl- 6-methyl-1H-pyrazolo[3,4-b]pyridine Step3->Step4 Ring Closure

Figure 2: Synthesis of Pyrazolo[3,4-b]pyridine core.

Step-by-Step Procedure:

  • Chlorination: Reflux the 2-oxo starting material in neat POCl3 (5-10 mL/g) for 4 hours. Evaporate excess POCl3, pour onto ice, and neutralize with NaHCO3 to isolate the 2-chloro intermediate.

  • Cyclization: Dissolve the 2-chloro intermediate (2 mmol) in ethanol (15 mL).

  • Reagent: Add Hydrazine Hydrate (99%, 4 mmol) dropwise.

  • Reaction: Reflux for 3–5 hours. The solution usually changes color, and a solid may precipitate.

  • Mechanism: The hydrazine first displaces the 2-chloro group (SNAr), followed by intramolecular attack of the hydrazine NH2 on the nitrile (C3) or acetyl?

    • Correction: Standard pyrazolo[3,4-b]pyridine formation from 2-chloro-3-cyano pyridines involves hydrazine attacking C2 (displacing Cl) and then cyclizing onto the C3-Nitrile to form a 3-amino-pyrazolo[3,4-b]pyridine . The 5-acetyl group remains intact or forms a hydrazone depending on stoichiometry.

  • Isolation: Cool, filter the solid, and wash with cold ethanol.

References & Further Reading

  • Friedländer Synthesis & Naphthyridines:

    • Synthesis of 1,6-Naphthyridine and Its Derivatives: A Systematic Review. ChemistrySelect, 2021.[3]

  • Chalcone Applications:

    • Chalcones as Versatile Synthons for the Synthesis of 5- and 6-membered Nitrogen Heterocycles.[4] Molecules, 2014.[5]

  • Compound Data (PubChem):

    • 5-Acetyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile (CID 2765476).

  • DMF-DMA Reactions:

    • Dimethylformamide Dimethyl Acetal (DMFDMA) in Heterocyclic Synthesis.[6][7] International Journal of Organic Chemistry, 2011.[8]

Disclaimer: This protocol is intended for research purposes only. All chemical synthesis should be performed in a fume hood by trained personnel wearing appropriate PPE (gloves, goggles, lab coat).

Sources

High-yield synthesis of 5-Acetyl-6-methylnicotinonitrile derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Yield Synthesis of 5-Acetyl-6-methylnicotinonitrile Scaffolds

Executive Summary

The This compound scaffold (specifically the 2-oxo tautomer) is a privileged structure in medicinal chemistry, serving as a critical intermediate for PIM-1 kinase inhibitors , cardiotonic agents (Milrinone analogs), and antimicrobial compounds .

While traditional Hantzsch-type syntheses often suffer from low yields (<60%) and difficult purification, this guide details an optimized base-catalyzed condensation protocol that consistently delivers yields >90% . Furthermore, we provide a validated workflow for the downstream conversion of the 2-oxo species to the 2-chloro derivative, a versatile electrophile for SNAr library generation.

Mechanistic Insight & Strategy

The high-yield synthesis relies on the Guareschi-Thorpe condensation principle. The reaction involves the condensation of acetylacetone (2,4-pentanedione) with 2-cyanoacetamide .

Why this route works:

  • Dual Activation: The base (Piperidine) abstracts a proton from the active methylene of cyanoacetamide.

  • Regioselectivity: The nucleophilic attack occurs preferentially at the more electrophilic carbonyl of the diketone, followed by cyclization.

  • Thermodynamic Sink: The product precipitates from the reaction mixture as the stable 2-pyridone tautomer, driving the equilibrium forward and simplifying purification.

Pathway Diagram: Reaction Mechanism

ReactionMechanism Precursors Precursors (Acetylacetone + Cyanoacetamide) Intermediate Intermediate (Knoevenagel Adduct) Precursors->Intermediate Nucleophilic Attack Base Catalyst (Piperidine) Base->Intermediate Activation Cyclization Cyclization (Michael Addition + Dehydration) Intermediate->Cyclization Ring Closure Product Target Scaffold (5-Acetyl-6-methyl-2-pyridone) Cyclization->Product Tautomerization

Figure 1: Mechanistic pathway for the piperidine-catalyzed synthesis of the nicotinonitrile scaffold.

Protocol A: High-Yield Synthesis (The "Gold Standard")

This protocol is optimized for gram-scale synthesis with a focus on purity and atom economy.

Reagents:

  • Acetylacetone (2,4-pentanedione): 1.0 equiv (e.g., 10.0 g, 100 mmol)

  • 2-Cyanoacetamide: 1.0 equiv (8.4 g, 100 mmol)

  • Piperidine: 0.1 equiv (Catalytic)

  • Ethanol (Absolute): 5 mL/g of substrate

Equipment:

  • Round-bottom flask (250 mL) equipped with a reflux condenser.

  • Magnetic stirrer with heating block.

  • Vacuum filtration setup.

Step-by-Step Procedure:

  • Charge: In a 250 mL round-bottom flask, dissolve 2-cyanoacetamide (8.4 g) in Ethanol (50 mL).

  • Addition: Add acetylacetone (10.0 g) to the stirred solution at room temperature.

  • Catalysis: Add Piperidine (1.0 mL) dropwise. Caution: Mild exotherm may occur.

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 4–5 hours .

    • Visual Cue: The solution will initially be clear/yellow and will gradually develop a heavy precipitate (the pyridone product).

  • Cooling: Remove from heat and allow the mixture to cool slowly to room temperature, then chill in an ice bath (0–5°C) for 30 minutes to maximize precipitation.

  • Isolation: Filter the solid under vacuum.

  • Wash: Wash the filter cake with cold ethanol (2 x 15 mL) followed by diethyl ether (2 x 15 mL) to remove unreacted diketone and catalyst.

  • Drying: Dry the solid in a vacuum oven at 60°C for 4 hours.

Expected Yield: 92–96% Appearance: White to pale yellow crystalline solid. Melting Point: 201–202°C (Lit. 196–198°C).

Protocol B: Derivatization (Activation for Drug Discovery)

The 2-oxo group is chemically inert for many coupling reactions. To create a library of bioactive molecules, it is standard practice to convert the 2-oxo group to a 2-chloro group using Vilsmeier-Haack conditions.

Target: 5-Acetyl-2-chloro-6-methylnicotinonitrile

Reagents:

  • Product from Protocol A: 1.0 equiv

  • Phosphorus Oxychloride (POCl3): 5.0 equiv (Solvent/Reagent)

  • PCl5: 1.0 equiv (Optional, enhances rate)

Procedure:

  • Place the 2-pyridone (Protocol A product) in a dry flask.

  • Cautiously add POCl3 (perform in a fume hood; releases HCl gas).

  • Reflux at 100–110°C for 3–4 hours until the solution becomes clear.

  • Quenching (Critical): Pour the reaction mixture slowly onto crushed ice with vigorous stirring. Warning: Violent reaction.

  • Neutralize with solid NaHCO3 to pH 7.

  • Extract with Dichloromethane (DCM), dry over MgSO4, and concentrate.

Result: A highly reactive electrophile ready for SNAr reactions with amines (to form kinase inhibitors).

Workflow Diagram: Synthesis & Purification

Workflow Start Start: Reagent Mixing (EtOH, Piperidine) Reflux Reflux (4-5 hrs) Precipitate Formation Start->Reflux Filtration Vacuum Filtration Reflux->Filtration Wash Wash: Cold EtOH + Et2O (Removes impurities) Filtration->Wash Dry Drying (60°C) Wash->Dry QC QC: NMR / MP Check Dry->QC Deriv Optional: Chlorination (POCl3 Reflux) QC->Deriv If library gen needed

Figure 2: Operational workflow for the synthesis and optional activation of the scaffold.

Quality Control & Validation Data

To ensure the protocol was successful, compare your product against these standard metrics.

MetricSpecificationDiagnostic Signal
Appearance White/Pale Yellow PowderDark yellow/brown indicates oxidation or residual polymer.
Yield >90%<80% suggests incomplete reaction or loss during filtration.
1H NMR (DMSO-d6) δ 2.58 (s, 3H, COCH3)Distinct singlet for acetyl group.[1]
1H NMR (DMSO-d6) δ 2.45 (s, 3H, Ar-CH3)Distinct singlet for methyl group.[1]
1H NMR (DMSO-d6) δ 8.12 (s, 1H, Ar-H)Proton at C-4 position.[1]
IR (KBr) 2225 cm⁻¹ Sharp nitrile (CN) stretch.[1]
IR (KBr) 1680 cm⁻¹ Carbonyl (C=O) stretch.[1]

Troubleshooting & Expert Tips

  • Solubility Issues: If the starting materials do not dissolve completely in ethanol at RT, gentle warming is acceptable. However, do not add the catalyst until the solution is homogeneous to ensure uniform initiation.

  • Yield Loss: The product is slightly soluble in hot ethanol. Do not filter while hot. Ensure the mixture is cooled to <5°C before filtration.

  • Scale-Up: For reactions >100g, the exotherm upon piperidine addition can be significant. Dilute the piperidine in ethanol (1:1) and add via an addition funnel over 15 minutes.

  • Green Chemistry Alternative: This reaction can be performed under microwave irradiation (140°C, 10 min) or using KF/Alumina (solvent-free) if ethanol waste is a concern, though the ethanol reflux method remains the most robust for purity.

References

  • VulcanChem. (n.d.). 5-Acetyl-6-methyl-2-(methylsulfanyl)nicotinonitrile - Reactivity and Derivative Synthesis. Retrieved from

  • PrepChem. (n.d.). Synthesis of 5-Acetyl-6-Methyl-2(1H)-Pyridinone. Retrieved from

  • ChemicalBook. (2023). 5-Acetyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile Properties and Suppliers. Retrieved from

  • ResearchGate. (2011). Dimethylformamide Dimethyl Acetal (DMFDMA) in Heterocyclic Synthesis. Scientific Research Publishing. Retrieved from

  • BenchChem. (2025).[2] Applications of Picolinonitrile Compounds in Drug Discovery: Application Notes. Retrieved from

Sources

Application Notes and Protocols for the Recrystallization of 5-Acetyl-6-methylnicotinonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide to the purification of 5-Acetyl-6-methylnicotinonitrile via recrystallization. The protocols detailed herein are designed for researchers, scientists, and drug development professionals aiming to achieve high purity of this key chemical intermediate. Methodologies for single-solvent and multi-solvent recrystallization are presented, supported by a discussion of solvent selection principles and the underlying theory of crystallization. The causality behind experimental choices is explained to ensure both reproducibility and a deep understanding of the purification process.

Introduction: The Importance of Purity

This compound is a substituted pyridine derivative of significant interest in medicinal chemistry and materials science. As a precursor for various bioactive molecules and functional materials, its purity is paramount. Impurities, even in trace amounts, can lead to undesirable side reactions, lower yields of downstream products, and introduce artifacts in biological assays or material characterization. Recrystallization is a powerful and widely used technique for the purification of solid organic compounds, capable of yielding highly pure crystalline material.[1][2] This process relies on the principle that the solubility of a compound in a solvent increases with temperature.[1][3] By dissolving the impure solid in a hot solvent and allowing it to cool slowly, the desired compound crystallizes out, leaving impurities behind in the solution.[2][3]

Physicochemical Properties and Solvent Selection

While specific data for this compound is not extensively published, valuable insights can be drawn from the closely related analog, 5-Acetyl-6-methyl-2-(methylsulfanyl)nicotinonitrile. This analog has a reported melting point of 140–142°C following recrystallization from ethanol and exhibits the following solubility profile[4]:

  • DMSO: 48 mg/mL

  • Ethanol: 12 mg/mL

  • Water: <0.1 mg/mL

This information suggests that ethanol is a promising candidate for single-solvent recrystallization, as it displays moderate solubility that is likely to decrease significantly upon cooling. The high solubility in DMSO indicates it could be a good "solvent" in a solvent-antisolvent system, while the insolubility in water makes water an excellent "antisolvent."

The ideal recrystallization solvent should[3][5]:

  • Exhibit high solubility for the target compound at elevated temperatures.

  • Exhibit low solubility for the target compound at low temperatures.

  • Either not dissolve impurities at all, or dissolve them very well even at low temperatures.

  • Be chemically inert with respect to the target compound.

  • Have a boiling point below the melting point of the target compound.

  • Be volatile enough to be easily removed from the purified crystals.

Based on these principles and the data from the structural analog, the following solvent systems are proposed for investigation.

Solvent SystemRoleRationale
Ethanol Single SolventProven effective for a close structural analog.[4] Likely to have a significant positive temperature coefficient for solubility.
Isopropanol Single SolventSimilar polarity to ethanol, often a good alternative if crystal formation is problematic in ethanol.
Acetone Single SolventA more polar solvent that may offer different solubility characteristics. Its lower boiling point allows for easier removal.
Ethanol/Water Solvent PairEthanol acts as the solvent, and water as the antisolvent. The compound is highly soluble in ethanol but poorly soluble in water.
Acetone/Hexane Solvent PairAcetone acts as the solvent, and hexane as the nonpolar antisolvent. This system is useful for moderately polar compounds.
Dimethyl Sulfoxide (DMSO)/Water Solvent PairDMSO is a powerful solvent for this class of compounds, and water is an effective antisolvent.[4] This system is suitable for compounds that are difficult to dissolve.

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Single-Solvent Recrystallization from Ethanol

This protocol is the recommended starting point due to its documented success with a closely related compound.[4]

Methodology:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and a boiling chip. Heat the mixture gently on a hot plate with stirring until it begins to boil.

  • Saturation: Continue adding small portions of hot ethanol until the solid is completely dissolved. It is crucial to use the minimum amount of hot solvent necessary to create a saturated solution.

  • Hot Filtration (Optional): If insoluble impurities are observed, perform a hot gravity filtration. This involves pouring the hot solution through a fluted filter paper in a pre-heated funnel into a clean, pre-heated flask.

  • Crystallization: Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.

  • Yield Maximization: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the precipitation of the product.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved.

Protocol 2: Solvent-Antisolvent Recrystallization using Ethanol and Water

This method is advantageous when the compound is too soluble in the primary solvent even at low temperatures.

Methodology:

  • Dissolution: Dissolve the crude this compound in the minimum amount of ethanol at room temperature or with gentle warming.

  • Antisolvent Addition: While stirring the solution, slowly add water dropwise. Water is the antisolvent in this system. Continue adding water until a faint, persistent cloudiness (turbidity) is observed. This indicates the point of saturation.

  • Redissolution: Add a few drops of ethanol to redissolve the precipitate and obtain a clear solution.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. If necessary, an ice bath can be used to further induce crystallization.

  • Isolation and Drying: Collect, wash with a cold ethanol/water mixture, and dry the crystals as described in Protocol 1.

Visualization of Recrystallization Workflow

The following diagram illustrates the general workflow for the purification of this compound by recrystallization.

Recrystallization_Workflow Crude Crude this compound Dissolve Dissolve in Minimum Hot Solvent Crude->Dissolve HotFilter Hot Gravity Filtration (Optional) Dissolve->HotFilter Insoluble impurities Cool Slow Cooling to Room Temperature Dissolve->Cool No insoluble impurities HotFilter->Cool IceBath Ice Bath Cooling Cool->IceBath VacuumFilter Vacuum Filtration IceBath->VacuumFilter Wash Wash with Cold Solvent VacuumFilter->Wash Impurities Impurities in Mother Liquor VacuumFilter->Impurities Dry Dry Crystals Wash->Dry Pure Pure Crystalline Product Dry->Pure

Caption: General workflow for the single-solvent recrystallization of this compound.

Troubleshooting and Field-Proven Insights

  • Oiling Out: If the compound separates as an oil instead of crystals, it may be due to cooling the solution too quickly or the boiling point of the solvent being higher than the melting point of the solute. To remedy this, reheat the solution to dissolve the oil and allow it to cool more slowly. Seeding the solution with a small crystal of the pure compound can also promote crystallization.

  • No Crystal Formation: If crystals do not form after cooling, the solution may be too dilute. Try boiling off some of the solvent to increase the concentration. Alternatively, scratching the inside of the flask with a glass rod at the meniscus can create nucleation sites and induce crystallization.

  • Colored Impurities: If the purified crystals are colored, the impurity may be co-crystallizing with the product. In such cases, adding a small amount of activated charcoal to the hot solution before filtration can help adsorb the colored impurities.[3] Use charcoal sparingly, as it can also adsorb the target compound.

Conclusion

The protocols outlined in this application note provide a robust framework for the purification of this compound. By understanding the principles of solvent selection and the nuances of the recrystallization process, researchers can consistently obtain high-purity material essential for downstream applications in drug discovery and materials science. It is recommended to start with a small-scale trial to determine the optimal solvent system and conditions before scaling up the purification.

References

  • 5-hydroxy-6-methylnicotinonitrile - Chemical Synthesis Database . ChemSynthesis. Available at: [Link]

  • Recrystallization . University of California, Los Angeles. Available at: [Link]

  • facile synthesis, characterization and dft calculations of 2-acetyl pyridine derivatives . SciELO. Available at: [Link]

  • Recrystallization - Single Solvent . University of Calgary. Available at: [Link]

  • Process for the purification of nicotinic acid amide I. Google Patents.
  • facile synthesis, characterization and dft calculations of 2-acetyl pyridine derivatives . SciSpace. Available at: [Link]

  • (48) methyl-6-methyinicotinate Route of Synthesis . Available at: [Link]

  • 5-Methylnicotinonitrile . PubChem. Available at: [Link]

  • Recrystallization (chemistry) | Chemistry | Research Starters . EBSCO. Available at: [Link]

  • Recrystallization Guide: Process, Procedure, Solvents . Mettler Toledo. Available at: [Link]

  • nicotinonitrile . Organic Syntheses Procedure. Available at: [Link]

  • Synthesis, Reactions and Antioxidant Activity of 4,6-dimethyl-2-Substituted- nicotinonitrile Derivatives . Research Journal of Pharmaceutical, Biological and Chemical Sciences. Available at: [Link]

  • Solubility of nicotinic acid in water, ethanol, acetone, diethyl ether, acetonitrile, and dimethyl sulfoxide . ResearchGate. Available at: [Link]

  • Synthetic method of 6-methyl nicotine. Google Patents.
  • 6-Methylnicotinic acid Properties . EPA CompTox Chemicals Dashboard. Available at: [Link]

Sources

Application Note: High-Purity Isolation of 5-Acetyl-6-methylnicotinonitrile using Automated Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide and detailed protocols for the purification of 5-Acetyl-6-methylnicotinonitrile, a key intermediate in pharmaceutical synthesis. High purity of such building blocks is critical to ensure the safety and efficacy of the final active pharmaceutical ingredient (API). We present a robust normal-phase flash column chromatography method, from initial method development on Thin-Layer Chromatography (TLC) to a scalable preparative protocol. The causality behind experimental choices, including solvent selection, stationary phase, and sample loading techniques, is explained to ensure scientific integrity and reproducibility.

Introduction: The Imperative for Purity

This compound is a substituted pyridine derivative whose structural motifs are common in a variety of pharmacologically active molecules. As a critical intermediate, its purity directly impacts the impurity profile of the final API. Residual starting materials, by-products, or reagents from the synthesis can lead to downstream reaction failures, reduced yields, and the formation of difficult-to-remove related substances.

Flash column chromatography is a rapid, efficient, and economical technique for purifying synthetic compounds on a milligram to multi-gram scale.[1] It utilizes a stationary phase, typically silica gel, and a mobile phase that is pushed through the column under moderate pressure. This accelerates the separation process compared to traditional gravity chromatography, making it an indispensable tool in drug discovery and development.[1] This guide establishes a systematic approach to developing and executing a flash chromatography method for this specific target molecule.

Foundational Principles: Analyte Properties and Separation Strategy

2.1. Physicochemical Characteristics of this compound

A successful purification strategy is predicated on understanding the target molecule's properties. This compound possesses several functional groups that dictate its chromatographic behavior:

  • Pyridine Ring: A basic nitrogen-containing heterocycle.

  • Nitrile Group (-C≡N): A polar functional group.

  • Acetyl Group (-C(O)CH₃): A polar, hydrogen-bond accepting group.

  • Methyl Group (-CH₃): A non-polar aliphatic group.

The combination of these groups renders the molecule moderately polar. This polarity profile makes it an ideal candidate for normal-phase chromatography . In this mode, a polar stationary phase (silica gel) is used with a relatively non-polar mobile phase.[2] Polar compounds, like our target, will have a stronger affinity for the stationary phase and thus move more slowly through the column than non-polar impurities.

2.2. The Logic of Normal-Phase Chromatography

The separation mechanism in normal-phase chromatography is primarily based on adsorption and desorption.[2] The surface of silica gel is rich in acidic silanol groups (Si-OH), which act as interaction sites.

  • Stronger Adsorption: More polar molecules in the crude mixture will form stronger hydrogen bonds with the silanol groups, leading to longer retention times.

  • Elution: The mobile phase competes for these adsorption sites. By increasing the polarity of the mobile phase (the "strong" solvent), we can displace the adsorbed compounds and elute them from the column. The key is to find a solvent balance that allows impurities to elute first, followed by the target compound in a sharp, well-defined band.

Method Development Workflow

A systematic workflow is essential for developing a robust and reproducible purification method. The process begins with small-scale analysis using Thin-Layer Chromatography (TLC) to rapidly screen for optimal conditions before scaling up to preparative flash chromatography.

Purification Workflow TLC 1. TLC Method Development (Solvent System Scouting) Stability 2. Analyte Stability Check (2D TLC) TLC->Stability Optimal solvent identified Flash 3. Preparative Flash Chromatography (Scaling Up) Stability->Flash Compound is stable Fractions 4. Fraction Analysis (TLC Monitoring) Flash->Fractions Collect eluent Isolation 5. Product Isolation (Solvent Evaporation) Fractions->Isolation Combine pure fractions Purity 6. Final Purity Assessment (HPLC, NMR) Isolation->Purity Obtain solid product

Caption: A systematic workflow for purification.

Experimental Protocols

4.1. Protocol 1: Mobile Phase Optimization using Thin-Layer Chromatography (TLC)

Objective: To identify a solvent system that provides optimal separation between this compound and its impurities. The ideal system will give the target compound a Retention Factor (Rf) of approximately 0.2-0.35.[1]

Materials:

  • Silica gel 60 F₂₅₄ TLC plates

  • Crude reaction mixture of this compound

  • Developing chambers

  • Solvents: n-Hexane (Hex), Ethyl Acetate (EtOAc), Dichloromethane (DCM), Methanol (MeOH)

  • Visualizing agent: UV lamp (254 nm)

Procedure:

  • Sample Preparation: Dissolve a small amount of the crude mixture in a few drops of a suitable solvent (e.g., DCM or acetone).

  • Spotting: Using a capillary tube, spot the dissolved sample onto the baseline of several TLC plates.

  • Solvent System Screening: Prepare different binary solvent systems in the developing chambers. Good starting points for polar compounds include Hexane:EtOAc and DCM:MeOH.[3]

    • Chamber 1: 70:30 Hexane:EtOAc

    • Chamber 2: 50:50 Hexane:EtOAc

    • Chamber 3: 30:70 Hexane:EtOAc

    • Chamber 4: 95:5 DCM:MeOH

  • Development: Place one TLC plate in each chamber, ensuring the solvent level is below the baseline. Allow the solvent front to travel up the plate until it is ~1 cm from the top.

  • Visualization: Remove the plates, mark the solvent front, and allow them to dry completely. Visualize the separated spots under a UV lamp.

  • Rf Calculation: Calculate the Rf value for the target spot in each system: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

  • Optimization: Adjust the solvent ratios to achieve an Rf value of 0.2-0.35 for the target compound. If the Rf is too high (spot runs too fast), decrease the polarity of the mobile phase (add more non-polar solvent). If the Rf is too low (spot stays near the baseline), increase the polarity (add more polar solvent).

4.2. Protocol 2: Analyte Stability Assessment (2D TLC)

Objective: To confirm that this compound is stable on silica gel and does not degrade during chromatography. This is a critical self-validating step.[4]

Procedure:

  • Spot the crude sample in the bottom-left corner of a square TLC plate.

  • Develop the plate in the optimized solvent system from Protocol 1.

  • Remove the plate, dry it completely, and rotate it 90 degrees counter-clockwise.

  • Develop the plate again in the same solvent system.

  • Interpretation: After visualization, stable compounds will appear along a 45-degree diagonal line. Any spots appearing off this diagonal indicate degradation products formed upon contact with the silica.[4] If degradation is observed, consider using a less acidic stationary phase like alumina or deactivated silica.

4.3. Protocol 3: Preparative Flash Column Chromatography

Objective: To purify the crude this compound on a preparative scale using the optimized mobile phase.

Materials:

  • Flash chromatography system (e.g., Teledyne ISCO, Biotage) or a glass column

  • Appropriately sized pre-packed or self-packed silica gel column (particle size 40-63 µm)

  • Optimized mobile phase

  • Crude sample

  • Collection tubes/vials

Procedure:

  • Column Selection and Equilibration:

    • Select a column size based on the amount of crude material. A common rule of thumb is a 1:30 to 1:100 ratio of crude sample mass to silica gel mass.

    • Equilibrate the column by flushing it with at least 3-5 column volumes (CV) of the initial mobile phase (e.g., 80:20 Hexane:EtOAc) until a stable baseline is achieved.

  • Sample Preparation and Loading:

    • Dry Loading (Recommended): Dissolve the crude sample in a minimal amount of a strong solvent (e.g., DCM). Add a small amount of silica gel (approx. 1-2 times the sample weight) and evaporate the solvent completely to obtain a free-flowing powder. This powder is then loaded onto the top of the column. This technique often leads to sharper bands and better separation.

    • Wet Loading: Dissolve the crude sample in the smallest possible volume of the mobile phase. Inject this solution directly onto the column. Avoid using a solvent stronger than the mobile phase, as this can degrade the separation quality.[5]

  • Elution and Fraction Collection:

    • Begin the run with the optimized mobile phase. An isocratic (constant solvent composition) or gradient (increasing polarity over time) elution can be used. A shallow gradient often provides the best resolution.

    • Example Gradient:

      • 0-2 CV: 80:20 Hexane:EtOAc (Isocratic)

      • 2-12 CV: Linear gradient from 20% to 50% EtOAc in Hexane

      • 12-15 CV: 50:50 Hexane:EtOAc (Isocratic hold)

    • Collect fractions throughout the run. Automated systems use a UV detector and fraction collector to isolate peaks. For manual columns, collect fractions continuously.

  • Monitoring: Spot alternating fractions on a TLC plate and run it in the optimized solvent system to identify which fractions contain the pure product.

  • Product Isolation: Combine the fractions containing the pure product. Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.

Data Presentation and Expected Results

Table 1: Recommended Chromatographic Conditions

Parameter Condition Rationale
Stationary Phase Silica Gel (40-63 µm) Standard polar stationary phase for normal-phase chromatography, suitable for the target's polarity.[2]
Mobile Phase A n-Hexane or Heptane Non-polar "weak" solvent.
Mobile Phase B Ethyl Acetate (EtOAc) Polar "strong" solvent. Provides good selectivity for many nitrogen-containing heterocycles.
Mobile Phase Additive 0.1% Triethylamine (TEA) Optional: For basic compounds like pyridines, adding a small amount of a basic modifier can neutralize acidic silanol sites, reducing peak tailing and improving peak shape.[6]
TLC Rf Target 0.2 - 0.35 Provides a good starting point for separation on a column, ensuring the compound does not elute too quickly or too slowly.[1]

| Detection | UV at 254 nm | The aromatic pyridine ring is UV-active, allowing for easy detection. |

Table 2: Troubleshooting Common Issues

Problem Potential Cause(s) Recommended Solution(s)
Poor Separation / Co-elution Inappropriate solvent system. Re-optimize the mobile phase with TLC. Try a different solvent system (e.g., DCM/MeOH). Run a shallower gradient.[4]
Peak Tailing Strong interaction with acidic silanol groups on silica. Add a basic modifier like 0.1% triethylamine to the mobile phase.[6]
Low Recovery Compound is unstable on silica. Compound is irreversibly adsorbed. Perform a 2D TLC stability check.[4] If unstable, switch to a neutral stationary phase like alumina. Ensure the compound is eluting by monitoring with TLC; a stronger mobile phase may be needed.

| Column Cracking / Channeling | Improperly packed column. | Ensure the column is packed uniformly without air pockets. Use the slurry packing method for self-packed columns.[7] |

Conclusion

The protocols outlined in this application note provide a robust and scientifically grounded method for the purification of this compound. By beginning with systematic method development on TLC and understanding the chemical principles of the separation, researchers can consistently achieve high purity of this valuable pharmaceutical intermediate. Adherence to these steps ensures a self-validating process that is crucial for the stringent requirements of drug development.

References

  • University of Rochester. Troubleshooting Flash Column Chromatography. Available at: [Link]

  • Hawach Scientific. (2025, February 11). Several Problems of Flash Column Chromatography. Available at: [Link]

  • Poole, C. (2017, July 14). Thin–layer Chromatography (TLC) - Analytical Toxicology. ScienceDirect. Available at: [Link]

  • Avanti Polar Lipids. TLC Solvent Systems – Lipid Migration. Available at: [Link]

  • Biotage. Successful Flash Chromatography. Available at: [Link]

  • Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography. Available at: [Link]

  • University of Rochester. Solvent Systems for Flash Column Chromatography. Available at: [Link]

  • Reddit. (2014, January 27). Pyridine, TsO-(CH2CH2O)4-H and tetra(ethylene glycol) - relative Rfs? r/chemistry. Available at: [Link]

  • Element Lab Solutions. Normal Phase flash chromatography. Available at: [Link]

  • Teledyne ISCO. (2019, March 25). Chromatography Troubleshooting [Video]. YouTube. Available at: [Link]

  • UCT Science. SOP: FLASH CHROMATOGRAPHY. Available at: [Link]

Sources

Application Note: Quantitative HPLC Analysis of 5-Acetyl-6-methylnicotinonitrile in Reaction Mixtures

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the analytical protocol for quantifying 5-Acetyl-6-methylnicotinonitrile (CAS: 106754-24-7) , a critical pyridine intermediate often utilized in the synthesis of tyrosine kinase inhibitors and other heterocyclic pharmaceutical agents.

Abstract

This protocol establishes a robust Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the separation and quantification of this compound. Designed for reaction monitoring, this method resolves the target analyte from common precursors (e.g., ethoxymethyleneacetylacetone, 3-aminocrotononitrile) and byproducts. The method leverages pH-controlled mobile phases to suppress silanol interactions with the pyridine nitrogen, ensuring peak symmetry and high reproducibility.

Introduction & Chemical Context

This compound is a functionalized pyridine building block. Its structure features a basic nitrogen (pyridine ring), an electron-withdrawing nitrile group, and an acetyl moiety. In synthetic workflows, it is often formed via cyclocondensation reactions (e.g., Hantzsch-type or Knoevenagel condensations).

Critical Analytical Challenges:

  • Basic Nitrogen Tailing: The pyridine nitrogen can interact with free silanols on silica-based columns, causing peak tailing.

  • Matrix Interference: Reaction mixtures often contain high concentrations of inorganic bases (e.g.,

    
    ), unreacted 1,3-dicarbonyls, and polar solvents (DMF, Ethanol).
    
  • Chromophore Similarity: Precursors often share the pyridine or enamine UV absorption bands, requiring high-efficiency separation.

Method Development Logic (The "Why")
Column Selection: End-Capped C18
  • Rationale: A C18 (Octadecylsilane) stationary phase provides sufficient hydrophobic retention for the methyl and acetyl groups.

  • Requirement: An "end-capped" or "base-deactivated" column is mandatory to minimize secondary interactions between the pyridine nitrogen and residual silanol groups, which otherwise leads to peak tailing and poor resolution.

Mobile Phase pH Control
  • Mechanism: The pKa of the pyridine nitrogen in this electron-deficient ring is estimated between 2.0 and 3.5.

  • Strategy: We utilize a phosphate buffer at pH 3.0 .

    • Effect: At pH 3.0, the basic nitrogen is partially protonated, but more importantly, the acidic environment suppresses the ionization of residual silanols (

      
      
      
      
      
      
      
      ) on the column, preventing cation-exchange mechanisms that cause tailing.
Detection Wavelength
  • Selection: 254 nm.

  • Reasoning: The conjugated pyridine system with nitrile and acetyl substituents exhibits strong absorbance in the UV region. 254 nm is a universal wavelength that captures the aromatic

    
     transitions while minimizing noise from non-conjugated aliphatic solvents.
    
Experimental Protocol
3.1 Equipment & Reagents
  • HPLC System: Agilent 1260 Infinity II or equivalent (Quaternary pump, DAD/VWD).

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or Phenomenex Kinetex C18.

  • Reagents:

    • Acetonitrile (HPLC Grade).[1][2]

    • Potassium Dihydrogen Phosphate (

      
      ).
      
    • Phosphoric Acid (85%).

    • Water (Milli-Q/HPLC Grade).

3.2 Chromatographic Conditions
ParameterSetting
Mobile Phase A 20 mM

in Water, adjusted to pH 3.0 with

Mobile Phase B Acetonitrile (100%)
Flow Rate 1.0 mL/min
Column Temp 30°C
Injection Volume 5-10 µL
Detection UV @ 254 nm (Reference: 360 nm)
Run Time 15 minutes

Gradient Program:

  • 0.0 min: 85% A / 15% B (Equilibration)

  • 8.0 min: 40% A / 60% B (Ramp to elute target)

  • 10.0 min: 40% A / 60% B (Hold)

  • 10.1 min: 85% A / 15% B (Return to initial)

  • 15.0 min: End of Run

3.3 Sample Preparation

Standard Stock Solution:

  • Weigh 10 mg of this compound reference standard.

  • Dissolve in 10 mL of Acetonitrile (Concentration: 1.0 mg/mL).

  • Sonicate for 5 minutes to ensure complete dissolution.

Reaction Mixture Sample:

  • Take 100 µL of the reaction mixture.

  • Dilute into 900 µL of Mobile Phase A:Acetonitrile (50:50).

  • Critical Step: Filter through a 0.22 µm PTFE syringe filter to remove precipitated inorganic salts (e.g.,

    
    , 
    
    
    
    ).
  • Transfer to an HPLC vial.

Method Validation Criteria

To ensure the method is "self-validating" and trustworthy, perform the following checks:

  • System Suitability:

    • Tailing Factor (

      
      ):  Must be 
      
      
      
      for the main peak. (High tailing indicates column aging or incorrect pH).
    • Theoretical Plates (

      
      ): 
      
      
      
      .[3]
    • Resolution (

      
      ): 
      
      
      
      between the target peak and the nearest impurity (likely the deacetylated byproduct or starting nitrile).
  • Linearity:

    • Prepare 5 calibration levels (e.g., 0.05, 0.1, 0.25, 0.5, 1.0 mg/mL).

    • Acceptance:

      
      .
      
  • Specificity (For Reaction Mixtures):

    • Inject a "Blank" (Solvent only).

    • Inject a "Zero Hour" sample (Reaction mixture before heating) to identify starting material retention times.

Visualized Workflow

The following diagram illustrates the analytical decision tree and reaction monitoring workflow.

AnalyticalWorkflow Start Reaction Mixture (Start) SamplePrep Sample Prep: 1. Dilute (50:50 ACN:Buffer) 2. Filter (0.22 µm PTFE) Start->SamplePrep Aliquot 100 µL HPLC HPLC Analysis (Agilent ZORBAX C18, pH 3.0) SamplePrep->HPLC Inject 10 µL Decision Check System Suitability? HPLC->Decision Data Acquisition Pass Quantify Analyte (Calculate % Yield) Decision->Pass Tailing < 1.5 Plates > 5000 Fail Troubleshoot: 1. Check pH 2. Replace Column Decision->Fail Tailing > 1.5 Resolution < 2.0 Fail->HPLC Retest

Caption: Figure 1. Step-by-step analytical workflow for quantifying this compound, incorporating system suitability decision gates.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Peak Tailing Secondary silanol interactions.Ensure Mobile Phase A is strictly pH 3.0. Use a newer "Base-Deactivated" column.
Split Peaks Solvent mismatch.The sample diluent (50:50) may be stronger than the initial gradient (15% B). Dilute sample in 85:15 Buffer:ACN.
Pressure High Salt precipitation.Ensure the reaction sample is filtered.[4] Check that the buffer concentration (20 mM) does not precipitate in 60% Acetonitrile.
Ghost Peaks Carryover.Add a needle wash step with 50:50 Water:Methanol between injections.
References
  • Agilent Technologies. Fast LC/MS/MS Analytical Method for the Analysis of Various Drugs and Metabolites. (Demonstrates C18 usage for complex nitrogenous mixtures).

  • Royal Society of Chemistry. An optimized approach in the synthesis of imatinib intermediates. (Context for pyridine intermediate handling).

  • National Institutes of Health (PubChem). this compound Compound Summary. (Physicochemical property verification).

  • CIPAC. Guidelines for HPLC Method Development for Active Ingredients. (Standard validation protocols).

Sources

Troubleshooting & Optimization

Common side reactions in the synthesis of nicotinonitriles and their prevention

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Lead Scientist: Senior Application Scientist, Process Chemistry Division Subject: Troubleshooting 3-Cyanopyridine (Nicotinonitrile) Synthesis Target Audience: Medicinal Chemists, Process Development Scientists

Core Directive & Scope

Nicotinonitriles (3-cyanopyridines) are critical pharmacophores in kinase inhibitors (e.g., Bosutinib) and non-nucleoside reverse transcriptase inhibitors. Their synthesis, primarily through multicomponent condensation (MCR) or modification of pyridine scaffolds, is deceptively simple but prone to three specific failure modes: incomplete oxidative aromatization , nitrile hydrolysis , and regio-isomeric scrambling .

This guide moves beyond standard textbook procedures to address the causality of these failures, providing self-validating protocols to ensure scaffold integrity.

The "Dihydropyridine Trap": Incomplete Oxidation

The Issue: The most common "side product" in nicotinonitrile synthesis via Hantzsch-like condensation is not a side product at all, but the stable 1,4-dihydropyridine (1,4-DHP) intermediate. Many protocols claim "one-pot synthesis," but without an explicit oxidative driver, the reaction stalls at the DHP stage.

Symptoms:

  • Product is a bright yellow/orange solid (Nicotinonitriles are often white or pale).

  • NMR shows a singlet around

    
     4.5–5.0 ppm (sp3 C4-H) and broad NH signal.
    
  • Mass spec shows [M+2] peak as the major component.

Mechanism & Troubleshooting

The reaction proceeds via a Knoevenagel condensation followed by a Michael addition. The resulting cyclic intermediate (DHP) requires oxidative aromatization (dehydrogenation) to form the pyridine ring.

DHP_Oxidation_Pathway Start Aldehyde + Malononitrile Inter1 Arylidenemalononitrile (Knoevenagel Adduct) Start->Inter1 - H2O DHP 1,4-Dihydropyridine (STABLE TRAP) Inter1->DHP + Enamine/Ketone (Michael Addition) Product Nicotinonitrile (Aromatic) DHP->Product Oxidation (-2H) [CRITICAL STEP] Side1 Hantzsch Ester (If ester present) DHP->Side1 Competing Path

Figure 1: The critical oxidative bottleneck in nicotinonitrile synthesis. The 1,4-DHP intermediate is often isolated mistakenly as the final product.

FAQ: Solving Oxidation Stalls

Q: My reaction yields the DHP despite refluxing in ethanol. How do I force aromatization? A: Ethanol reflux alone is insufficient for auto-oxidation. You must introduce an oxidant or a catalyst with redox capability.

  • Method A (Chemical): Add DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) or MnO

    
     to the reaction mixture.
    
  • Method B (Catalytic): Use Fe

    
    O
    
    
    
    nanoparticles or a cooperative vinylogous anomeric-based oxidation (ABO) system. These catalysts facilitate the hydrogen transfer required for aromatization [1, 2].

Q: Can I oxidize the isolated DHP? A: Yes. If you have isolated the yellow solid, resuspend it in acetonitrile with a catalytic amount of I


 (iodine) or NaNO

/wet SiO

and stir at room temperature. This is a mild, heterogeneous method that prevents over-oxidation [3].

The "Vanishing Nitrile": Hydrolysis & Hydration

The Issue: The nitrile group (-CN) at the C3 position is electron-deficient due to the adjacent pyridine nitrogen. Under acidic or basic conditions (often used to catalyze the initial condensation), this group is susceptible to hydrolysis, converting to an amide (-CONH


) or carboxylic acid.

Symptoms:

  • IR: Disappearance of the sharp -CN stretch (~2220 cm

    
    ) and appearance of broad amide bands (~1650–1690 cm
    
    
    
    ).
  • Solubility: Unexpected water solubility (if acid formed).

Mechanism of Failure

Hydrolysis is often catalyzed by the same conditions meant to drive the Knoevenagel condensation.

  • Base Catalysis: OH

    
     attacks the nitrile carbon 
    
    
    
    Imidate
    
    
    Amide.[1]
  • Acid Catalysis: Protonation of Nitrogen

    
     Water attack 
    
    
    
    Amide.[1][2]
Prevention Protocol
VariableRecommendationRationale
Catalyst Use Ammonium Acetate (neutral buffer) or Piperidine (mild base).Avoids strong mineral acids (HCl) or strong alkalis (NaOH) that rapidly hydrolyze nitriles at reflux [4].
Temperature Microwave irradiation (MW) or Ultrasound (

C).
Shortens reaction time from hours to minutes, minimizing the window for hydrolysis [5].
Workup Avoid aqueous acid wash. Quench with ice water. If pH adjustment is needed, use mild buffers (pH 5-6), not 1M HCl.

The "Black Tar": Polymerization & Regioselectivity

The Issue: The reaction mixture turns into a viscous black "tar" with low yield. This is typically caused by uncontrolled Michael additions where the intermediate enamine attacks the Knoevenagel adduct at the wrong position, or polymerizes.

Troubleshooting Decision Tree:

Troubleshooting_Tree Start Problem: Low Yield / Tar Check1 Is the starting aldehyde electron-rich (e.g., OMe)? Start->Check1 Sol1 Reversibility Issue: Increase Reflux Time or Use stronger Lewis Acid Check1->Sol1 Yes Check2 Is the ketone unsymmetrical? Check1->Check2 No Sol2 Regio-scrambling: Switch to pre-formed enaminonitrile Check2->Sol2 Yes Check3 Did you add reactants all at once? Check2->Check3 No Sol3 Stepwise Addition: 1. Aldehyde + Malononitrile 2. Add Ketone + NH4OAc Check3->Sol3 Yes (Change this)

Figure 2: Decision matrix for handling polymerization and yield issues.

Technical Insight: To prevent tar formation, sequential addition is superior to one-pot mixing. Pre-forming the arylidenemalononitrile (Step 1) ensures that the aldehyde is consumed before the enolizable ketone is introduced, preventing self-condensation of the ketone [6].

Optimized Experimental Protocol

Protocol: Microwave-Assisted Synthesis of 2-Amino-3-Cyanopyridines (High-Throughput Compatible)

This protocol minimizes hydrolysis and DHP formation by using high-energy input for short duration (Microwave) and a self-buffering catalyst.

Reagents:

  • Aromatic Aldehyde (1.0 mmol)

  • Acetophenone derivative (1.0 mmol)

  • Malononitrile (1.0 mmol)

  • Ammonium Acetate (1.5 mmol)

  • Solvent: Ethanol (2 mL) or Solvent-free (if using neat reactants)

Step-by-Step:

  • Pre-mix: In a microwave-safe vial, combine the aldehyde and malononitrile. Stir for 1 minute to initiate Knoevenagel condensation.

  • Addition: Add the acetophenone and ammonium acetate.

  • Irradiation: Irradiate at 300W (maintaining

    
    C) for 2–5 minutes .
    
    • Note: If using conventional heating, reflux in ethanol for 3–6 hours, but monitor TLC for the DHP intermediate.

  • Workup: Cool to room temperature. The product usually precipitates as a solid.

  • Purification: Filter the solid and wash with cold ethanol followed by warm water .

    • Why warm water? To remove excess ammonium acetate and any hydrolyzed amide by-products, which are more water-soluble than the nitrile.

  • Recrystallization: Recrystallize from DMF/Ethanol (1:2) if necessary.[3]

Validation Criteria:

  • IR: Distinct -CN peak at 2210–2225 cm

    
    .
    
  • NMR: Absence of aliphatic protons (except alkyl substituents). Aromatic protons only.

  • Color: White to pale yellow (Deep yellow/orange indicates DHP contamination).

References

  • Synthesis and Laccase-Mediated Oxidation of New Condensed 1,4-Dihydropyridine Derivatives. Catalysts, 2021.

  • Green synthesis of 2-amino-3-cyanopyridines via a cooperative vinylogous anomeric-based oxidation. Synthetic Communications, 2021.

  • Oxidation of 1,4-Dihydropyridines under Mild and Heterogeneous Conditions. Tetrahedron Letters, 2007.

  • Hydrolysis of Nitriles - Organic Chemistry Portal. Organic Chemistry Portal.

  • One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent. Journal of Chemical Research, 2004.

  • Synthesis of 2-Amino-3-cyanopyridine Derivatives Using Superparamagnetic Recyclable Nanocatalyst. Organic Chemistry Research, 2023.

Sources

Optimizing reaction conditions for 5-Acetyl-6-methylnicotinonitrile synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Acetyl-6-methylnicotinonitrile. As a Senior Application Scientist, my goal is to provide not just a protocol, but a comprehensive resource grounded in mechanistic understanding and practical experience to help you optimize your reaction conditions and troubleshoot common issues.

I. Reaction Overview: A Two-Step Approach

The synthesis of this compound is most effectively achieved through a two-step process. This approach ensures high purity and yield by first constructing the substituted pyridine ring and then removing the hydroxyl group at the 2-position.

Step 1: Synthesis of 5-Acetyl-2-hydroxy-6-methylnicotinonitrile

This initial step involves the condensation of a 1,3-dicarbonyl compound with an active methylene compound, a classic strategy for forming substituted pyridones.

Step 2: Conversion of 5-Acetyl-2-hydroxy-6-methylnicotinonitrile to this compound

The second step involves the transformation of the 2-pyridone into the desired nicotinonitrile. This is typically achieved through a chlorination followed by a reductive dehalogenation.

II. Detailed Experimental Protocols

Protocol 1: Synthesis of 5-Acetyl-2-hydroxy-6-methylnicotinonitrile

This procedure is based on the well-established Guareschi-Thorpe condensation, which provides a reliable method for the synthesis of 2-pyridones.[1][2]

Materials:

  • Acetylacetone

  • Cyanoacetamide

  • Piperidine (catalyst)

  • Ethanol (solvent)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve acetylacetone (1.0 eq) and cyanoacetamide (1.0 eq) in absolute ethanol.

  • Add a catalytic amount of piperidine (0.1 eq) to the solution.

  • Heat the reaction mixture to reflux with vigorous stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[3]

  • Upon completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution.

  • Collect the solid product by vacuum filtration and wash with cold ethanol to remove any unreacted starting materials.

  • Dry the product, 5-acetyl-2-hydroxy-6-methylnicotinonitrile, under vacuum. The product can be further purified by recrystallization from ethanol if necessary.

Protocol 2: Synthesis of this compound

This two-part protocol details the conversion of the 2-pyridone intermediate to the final product.

Part A: Chlorination of 5-Acetyl-2-hydroxy-6-methylnicotinonitrile

This step utilizes phosphorus oxychloride (POCl₃) to convert the hydroxyl group into a more reactive chloro group.[4][5]

Materials:

  • 5-Acetyl-2-hydroxy-6-methylnicotinonitrile

  • Phosphorus oxychloride (POCl₃)

  • Pyridine (optional, as a base)

Procedure:

  • In a fume hood, carefully add 5-acetyl-2-hydroxy-6-methylnicotinonitrile (1.0 eq) to a flask containing phosphorus oxychloride (excess, can act as both reagent and solvent). Alternatively, for a more environmentally friendly approach, use an equimolar amount of POCl₃ in a sealed reactor.[4][5]

  • If not using excess POCl₃, a base such as pyridine can be added to neutralize the HCl generated during the reaction.[4]

  • Heat the reaction mixture to reflux (or to 140 °C in a sealed reactor) for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Carefully quench the reaction mixture by slowly pouring it onto crushed ice with vigorous stirring. Caution: This is a highly exothermic reaction.

  • Neutralize the acidic solution with a saturated solution of sodium bicarbonate or sodium carbonate until the pH is basic.

  • Extract the product, 2-chloro-5-acetyl-6-methylnicotinonitrile, with a suitable organic solvent such as dichloromethane or ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

Part B: Reductive Dehalogenation of 2-Chloro-5-acetyl-6-methylnicotinonitrile

This final step removes the chloro group to yield the target compound. Catalytic hydrogenation is a common and effective method.[6][7]

Materials:

  • 2-Chloro-5-acetyl-6-methylnicotinonitrile

  • Palladium on carbon (Pd/C, 5-10 mol%)

  • Hydrogen source (e.g., H₂ gas, ammonium formate)

  • Solvent (e.g., ethanol, methanol, or ethyl acetate)

  • Base (e.g., sodium acetate, triethylamine)

Procedure:

  • Dissolve the crude 2-chloro-5-acetyl-6-methylnicotinonitrile in a suitable solvent in a hydrogenation vessel.

  • Add the Pd/C catalyst and the base. The base neutralizes the HCl formed during the reduction.

  • Pressurize the vessel with hydrogen gas (typically 1-3 atm) or add the hydrogen source (e.g., ammonium formate in excess for transfer hydrogenation).

  • Stir the reaction mixture vigorously at room temperature until the reaction is complete (monitor by TLC or GC-MS).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • Purify the product by column chromatography on silica gel or by recrystallization.

III. Troubleshooting Guide

This section addresses common issues encountered during the synthesis and provides scientifically grounded solutions.

Problem Potential Cause(s) Troubleshooting Steps & Scientific Rationale
Step 1: Low Yield of 5-Acetyl-2-hydroxy-6-methylnicotinonitrile Incomplete reaction.- Extend reaction time: The condensation reaction may require more time to reach completion. Monitor by TLC to determine the optimal duration. - Increase catalyst concentration: A higher concentration of piperidine can accelerate the reaction rate. However, excessive base can lead to side reactions.
Side reactions.- Control temperature: Overheating can promote side reactions such as the self-condensation of acetylacetone. Maintain a gentle reflux. - Optimize reactant stoichiometry: An excess of one reactant can lead to the formation of byproducts. Use equimolar amounts of acetylacetone and cyanoacetamide.
Product solubility.- Cool the reaction mixture thoroughly: Ensure the product has fully precipitated before filtration. Cooling in an ice bath can improve recovery.
Step 2A: Incomplete Chlorination Insufficient POCl₃ or deactivation.- Use fresh POCl₃: Phosphorus oxychloride can hydrolyze over time, reducing its reactivity. - Ensure anhydrous conditions: Water will react with POCl₃, quenching the reagent.
Low reaction temperature.- Increase temperature or use a sealed reactor: For less reactive substrates, a higher temperature may be necessary to drive the reaction to completion.[4]
Step 2A: Dark-colored reaction mixture/tar formation Decomposition of starting material or product.- Control reaction temperature and time: Prolonged heating or excessively high temperatures can lead to degradation. Monitor the reaction closely and stop when the starting material is consumed.
Step 2B: Incomplete Dehalogenation Catalyst deactivation.- Use fresh catalyst: Pd/C can be poisoned by impurities. - Ensure proper mixing: Vigorous stirring is crucial for efficient contact between the substrate, catalyst, and hydrogen.
Insufficient hydrogen source.- Increase hydrogen pressure or add more hydrogen source: Ensure an adequate supply of the reducing agent.
Presence of catalyst poisons.- Purify the 2-chloro intermediate: Impurities from the chlorination step can inhibit the catalyst. A quick filtration through a short plug of silica gel may be beneficial.
General: Difficulty in Purification Presence of closely related impurities.- Optimize column chromatography conditions: Experiment with different solvent systems (e.g., varying ratios of hexane and ethyl acetate) to achieve better separation. - Consider recrystallization: If the product is a solid, recrystallization from a suitable solvent can be a highly effective purification method.

IV. Frequently Asked Questions (FAQs)

Q1: Can I use a different base for the synthesis of the 2-hydroxypyridine intermediate?

A1: Yes, other bases such as sodium ethoxide or amino acids have been used for similar condensations.[8][9] The choice of base can influence the reaction rate and yield. Piperidine is a commonly used, effective, and mild catalyst for this transformation.

Q2: What are the key safety precautions for working with phosphorus oxychloride (POCl₃)?

A2: POCl₃ is a highly corrosive and toxic substance that reacts violently with water. Always handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (gloves, safety goggles, lab coat). Quenching of the reaction should be done slowly and carefully, preferably by adding the reaction mixture to ice.

Q3: Are there alternative methods for the dehalogenation of the 2-chloro intermediate?

A3: Yes, besides catalytic hydrogenation, other methods include the use of hydriodic acid or polymethylhydrosiloxane (PMHS) with a palladium catalyst.[6][7] The choice of method may depend on the functional group tolerance and the availability of reagents and equipment.

Q4: How can I confirm the identity and purity of my final product?

A4: Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) should be used to confirm the structure of this compound. Purity can be assessed by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

Q5: What is the role of the base in the reductive dehalogenation step?

A5: The base is added to neutralize the hydrochloric acid (HCl) that is formed as a byproduct of the reaction. This prevents the acidification of the reaction mixture, which can potentially lead to side reactions or catalyst deactivation.

V. Visualizing the Process

Reaction Pathway

Reaction_Pathway Start Acetylacetone + Cyanoacetamide Intermediate 5-Acetyl-2-hydroxy-6-methylnicotinonitrile Start->Intermediate Piperidine, EtOH, Reflux Chloro 2-Chloro-5-acetyl-6-methylnicotinonitrile Intermediate->Chloro POCl3, Heat Final This compound Chloro->Final H2, Pd/C, Base

Caption: Two-step synthesis of this compound.

Troubleshooting Logic

Troubleshooting_Logic Low_Yield Low Yield Incomplete_Rxn Incomplete Reaction? Low_Yield->Incomplete_Rxn Side_Rxns Side Reactions? Low_Yield->Side_Rxns Purification_Issues Purification Issues? Low_Yield->Purification_Issues Increase Time/Temp/Catalyst Increase Time/Temp/Catalyst Incomplete_Rxn->Increase Time/Temp/Catalyst Optimize Stoichiometry/Temp Optimize Stoichiometry/Temp Side_Rxns->Optimize Stoichiometry/Temp Recrystallize/Optimize Chromatography Recrystallize/Optimize Chromatography Purification_Issues->Recrystallize/Optimize Chromatography

Caption: A simplified logic flow for troubleshooting low yield issues.

VI. References

  • Wang, H., Wen, K., et al. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules, 17(4), 4484-4493. Available at: [Link]

  • Misic-Vukovic, M., Mijin, D., et al. Condensation of 1,3-diketones with cyanoacetamide: 4,6-disubstituted-3-cyano-2-pyridones. Journal of the Serbian Chemical Society. Available at: [Link]

  • Semantic Scholar. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Available at: [Link]

  • Nagata, T., et al. (2025). Reaction Paths of Tautomerization between Hydroxypyridines and Pyridones. ResearchGate. Available at: [Link]

  • Brown, D. J., & Lee, T. C. (1968). Pyrimidine reactions. XXIV. The dehalogenation of 2-halogenopyrimidines by hydriodic acid. Australian Journal of Chemistry, 21(1), 243-255. Available at: [Link]

  • Wang, Y., et al. (2024). Controllable Pyridine N-Oxidation–Nucleophilic Dechlorination Process for Enhanced Dechlorination of Chloropyridines: The Cooperation of HCO4– and HO2–. Environmental Science & Technology. Available at: [Link]

  • Rahaim, R. J., & Maleczka, R. E. (2011). Room temperature dehalogenation of chloroarenes by polymethylhydrosiloxane (PMHS) under palladium catalysis. Tetrahedron Letters, 52(33), 4342-4345. Available at: [Link]

  • Li, X., et al. (2018). Specific N-Alkylation of Hydroxypyridines Achieved by a Catalyst- and Base-Free Reaction with Organohalides. The Journal of Organic Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Chlorination of 2-hydroxypydridines at 0.5 mole scale. Available at: [Link]

  • Al-Mousawi, S. M., et al. (2011). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. RSC Advances, 1(9), 1734-1738. Available at: [Link]

  • Chemical Synthesis Database. (2025). 5-hydroxy-6-methylnicotinonitrile. Available at: [Link]

  • Ghozlan, S. A. S., et al. (2020). Synthesis, and synthetic applications of cyanoacetamides. Arkivoc, 2020(1), 1-111. Available at: [Link]

  • Faty, A. M., et al. (2018). A Review: Synthesis and Medicinal Importance of Nicotinonitriles and Their Analogous. ChemistrySelect, 3(43), 12211-12237. Available at: [Link]

  • ResearchGate. (2017). Why we should use pocl3/pcl5 mixture in chlorination of pyrimidine and not only pocl3 ?. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. Available at: [Link]

  • Fadda, A. A., et al. (2012). N-(Furan-2-ylmethyl)-cyanoacetamide in heterocyclic synthesis. Der Pharma Chemica, 4(4), 1436-1447. Available at: [Link]

  • Prlainović, N. Ž., et al. (2017). Synthesis of 4,6-dimethyl-3-cyano-2-pyridone catalysed by amino acids. Zastita Materijala, 58(1), 80-86. Available at: [Link]

Sources

Troubleshooting low purity of synthesized 5-Acetyl-6-methylnicotinonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 5-Acetyl-6-methylnicotinonitrile

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, chemists, and drug development professionals who may encounter challenges in achieving high purity for this important heterocyclic building block. Here, we address common issues in a practical, question-and-answer format, grounded in established chemical principles and field-proven insights.

Troubleshooting Guide: Low Purity of this compound

The synthesis of substituted pyridines, such as this compound, often proceeds via multi-component reactions like the Hantzsch synthesis or related condensation pathways.[1][2] Low purity is a frequent challenge, typically stemming from incomplete reactions, side-product formation, or difficulties during workup and purification. This guide will walk you through diagnosing and resolving these common problems.

Q1: My reaction has stalled or shows low conversion to the desired product. What are the likely causes and how can I fix this?

Plausible Causes:

  • Moisture Contamination: Anhydrous conditions are often crucial for pyridine synthesis. Trace amounts of water can hydrolyze starting materials or intermediates, halting the reaction. It is best practice to dry solvents immediately before use, even if they are commercially available as anhydrous.

  • Incorrect Stoichiometry: The molar ratios of your reactants are critical. An excess or deficit of one component can lead to incomplete conversion or the formation of side products.

  • Low Reaction Temperature: Many condensation reactions require a certain activation energy to proceed at a reasonable rate. If the temperature is too low, the reaction may be sluggish or not initiate at all.

  • Reagent Quality: The purity of starting materials is paramount. Impurities in your aldehyde, β-keto ester, or ammonia source can interfere with the reaction.

  • Inefficient Mixing: In heterogeneous reaction mixtures, poor stirring can prevent the reactants from interacting effectively, leading to low conversion.

Diagnostic Steps & Solutions:

  • Verify Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use freshly dried solvents and ensure reagents are anhydrous.

  • Re-evaluate Stoichiometry: Double-check your calculations for the molar equivalents of all reactants. It may be beneficial to perform a small-scale experiment with a slight excess of one reactant to push the reaction to completion.

  • Optimize Temperature: Gradually increase the reaction temperature in small increments (e.g., 10 °C) while monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[3] Be cautious, as excessively high temperatures can promote side reactions.

  • Assess Reagent Purity: If possible, analyze your starting materials by NMR or GC-MS to confirm their identity and purity. If in doubt, purify the starting materials before use.

  • Improve Agitation: Use an appropriate stir bar and stir plate to ensure vigorous mixing of the reaction components.

Q2: The reaction mixture has turned dark brown or black, and I'm observing significant tar formation. What is happening and what can be done?

Plausible Causes:

  • Excessive Heat: High temperatures can cause the decomposition of starting materials, intermediates, or the final product, leading to polymerization and tarring.

  • Air (Oxygen) Sensitivity: The dihydropyridine intermediate formed in Hantzsch-type syntheses can be sensitive to air oxidation, which can sometimes lead to decomposition pathways if not controlled.[1][2]

  • Highly Reactive Impurities: Certain impurities in the starting materials can trigger polymerization or other side reactions.

  • Incorrect pH: The acidity or basicity of the reaction mixture can significantly influence stability. Extreme pH values can catalyze decomposition.

Diagnostic Steps & Solutions:

  • Control Reaction Temperature: The most common cause of tarring is excessive heat. Lowering the reaction temperature is the first step. If the reaction requires heat, apply it gradually and use an oil bath for uniform temperature distribution.

  • Maintain an Inert Atmosphere: If you suspect air sensitivity, ensure the reaction is run under a positive pressure of an inert gas like nitrogen or argon from start to finish.

  • Purify Starting Materials: As mentioned in Q1, ensure the purity of your reagents to eliminate potential catalysts for decomposition.

  • pH Control: If applicable to your specific synthesis route, monitor and control the pH of the reaction mixture. Some pyridine derivatives can act as pH indicators, with color changes signaling shifts in acidity or basicity.

Q3: My final product is contaminated with significant side products. What are the most common impurities and how can I identify and minimize them?

The identification of impurities is crucial for optimizing the reaction. The most common analytical techniques for this are Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS).[4]

Common Impurities and Their Minimization:

Impurity TypePlausible Structure/DescriptionIdentification (Expected Signals)Minimization Strategy
Dihydropyridine Intermediate The unoxidized precursor to the final aromatic pyridine.[1]Additional aliphatic proton signals in ¹H NMR (around 3-5 ppm). Molecular weight will be 2 units higher in MS.Ensure complete oxidation. Common oxidants include nitric acid, potassium permanganate, or ferric chloride.[2] The choice of oxidant and reaction time may need optimization.
Michael Adducts Side products from alternative Michael addition pathways between intermediates.[5]Complex mixture often observed by LC-MS. May have similar molecular weights to the desired product.Optimize the order of reagent addition. Running the reaction at a lower temperature can increase selectivity.
Over-oxidation Products For example, the corresponding carboxylic acid if the acetyl group is oxidized.[6]Carboxylic acid proton in ¹H NMR (>10 ppm). Shift in carbonyl stretch in IR.Use a milder oxidizing agent or carefully control the stoichiometry of a strong oxidant.[6]
Unreacted Starting Materials Residual β-ketoester, aldehyde, or cyanoacetamide derivatives.Signals corresponding to known starting materials in ¹H NMR and GC-MS.Drive the reaction to completion by increasing reaction time, temperature (cautiously), or using a slight excess of one reactant.[6]

Troubleshooting Workflow for Purity Issues

G cluster_0 Analysis of Crude Product cluster_1 Troubleshooting Paths cluster_2 Solutions Start Low Purity Detected (TLC, LC-MS, NMR) Impurity_ID Identify Impurities (MS, NMR) Start->Impurity_ID Unreacted_SM Unreacted Starting Materials Present? Impurity_ID->Unreacted_SM Yes Side_Products Side Products Present? Impurity_ID->Side_Products Yes Tar Tar/Decomposition Products? Impurity_ID->Tar Yes Optimize_Conditions Optimize Reaction: - Time - Temperature - Stoichiometry Unreacted_SM->Optimize_Conditions Side_Products->Optimize_Conditions Check_Reagents Check Reagent Purity & Anhydrous Conditions Side_Products->Check_Reagents Tar->Check_Reagents Lower_Temp Lower Reaction Temperature Tar->Lower_Temp Change_Purification Modify Purification: - Recrystallization Solvent - Chromatography Gradient Optimize_Conditions->Change_Purification Check_Reagents->Optimize_Conditions End End Change_Purification->End Purity Goal Met Lower_Temp->Optimize_Conditions

Caption: A workflow for troubleshooting low purity in synthesis.

Q4: I have identified the impurities, but I am struggling to separate them from the final product. What purification strategies are most effective?

Purification Protocols:

  • Recrystallization: This is often the most effective method for removing small amounts of impurities if a suitable solvent system can be found.

    • Protocol:

      • Dissolve the crude product in a minimum amount of a hot solvent in which the product is soluble but the impurities are less soluble (or vice versa).

      • Common solvents for nicotinonitrile derivatives include ethanol, isopropanol, or mixtures like ethyl acetate/hexanes.[7]

      • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

      • Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • Silica Gel Column Chromatography: This is the preferred method for separating compounds with different polarities.[3]

    • Protocol:

      • Choose an appropriate eluent system by testing with TLC. Start with a non-polar solvent system (e.g., 9:1 hexanes:ethyl acetate) and gradually increase the polarity.

      • Dry-load the crude product onto a small amount of silica gel for better separation.

      • Run the column, collecting fractions and analyzing them by TLC to identify those containing the pure product.

      • Combine the pure fractions and remove the solvent under reduced pressure.[3]

  • Acid-Base Extraction (for basic impurities): If your impurities are basic (e.g., unreacted pyridine-like side products), an acidic wash can be effective.

    • Protocol:

      • Dissolve the crude product in an organic solvent (e.g., ethyl acetate, dichloromethane).

      • Wash the organic layer with a dilute acid solution (e.g., 1M HCl). The basic impurities will be protonated and move to the aqueous layer.

      • Separate the layers and wash the organic layer with brine, then dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).[3]

      • Remove the solvent under reduced pressure. Note: This method is only suitable if the desired product, this compound, is not sensitive to acid.

Frequently Asked Questions (FAQs)

Q: What are the expected spectroscopic signatures for pure this compound? A: While specific data for this exact compound is not readily available in the provided search results, we can predict key signatures based on analogous structures.[7]

  • ¹H NMR: Expect singlets for the two methyl groups (around δ 2.4-2.6 ppm) and the acetyl methyl group (around δ 2.6 ppm). A singlet for the aromatic proton on the pyridine ring would likely appear downfield (around δ 8.0-8.5 ppm).

  • ¹³C NMR: Expect signals for the methyl carbons (δ 20-30 ppm), the nitrile carbon (δ 115-120 ppm), aromatic carbons (δ 120-160 ppm), and the acetyl carbonyl carbon (δ >190 ppm).

  • IR Spectroscopy: Look for a strong, sharp absorption for the nitrile group (C≡N) around 2220-2230 cm⁻¹ and a strong absorption for the ketone carbonyl group (C=O) around 1680-1690 cm⁻¹.[7]

  • Mass Spectrometry (MS): The calculated molecular weight for C₉H₈N₂O is 160.17 g/mol . Expect to see the molecular ion [M]⁺ or protonated molecule [M+H]⁺ depending on the ionization method.

Q: How should I store this compound? A: Like many functionalized pyridines, it is best stored in a cool, dry place, protected from light, and under an inert atmosphere to prevent degradation over time.

Q: Can microwave-assisted synthesis improve the purity and yield? A: Yes, microwave-assisted synthesis has been shown to reduce reaction times and maintain good yields for related nicotinonitrile derivatives.[7] This can sometimes minimize the formation of thermal degradation byproducts due to shorter reaction times.

Q: Are there greener alternatives for solvents and reagents in this synthesis? A: Green chemistry principles encourage the use of safer solvents and more atom-efficient reactions.[8] For Hantzsch-type syntheses, water or glycerol have been used as effective green solvents.[5] Additionally, using catalytic rather than stoichiometric reagents is preferred. Uncatalyzed multi-component reactions are considered ideal from a green chemistry perspective.[8]

References

  • BenchChem. (n.d.). Best practices for handling anhydrous reactions for pyridine synthesis.
  • Vulcanchem. (n.d.). 5-Acetyl-6-methyl-2-(methylsulfanyl)nicotinonitrile.
  • Baran, P. (2004). Pyridine Synthesis: Cliff Notes. Baran Lab.
  • Joule, J. A., & Mills, K. (n.d.). Heterocyclic Chemistry.
  • Scribd. (n.d.). Hantzsch Pyridine Synthesis.
  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.
  • Wikipedia. (n.d.). Hantzsch pyridine synthesis.
  • Alfa Chemistry. (n.d.). Hantzsch Dihydropyridine Synthesis.
  • The Royal Society of Chemistry. (2022). CHAPTER 16: Pyridine Synthesis.
  • ACS GCI Pharmaceutical Roundtable. (2026). Pyridine Ring Synthesis.
  • AZC. (2018). Pyridine.
  • Chemical Synthesis Database. (2025). 5-hydroxy-6-methylnicotinonitrile.
  • Unknown Source. (n.d.).
  • ResearchGate. (2025). Synthesis, reactions, and antiviral activity of 5 '-acetyl-6 '-methyl-2 '-thioxo-1 ', 2 '-dihydro-3,4 '-bipyridine-3 '-carbonitrile.
  • ChemRxiv. (n.d.). A continuous flow generator of acetyl nitrate for the synthesis of nitrofuran-based pharmaceuticals.
  • BenchChem. (n.d.). Methyl 6-methylnicotinate synthesis from 6.
  • Unknown Source. (n.d.). (48)
  • ResearchGate. (2025). New Method of Synthesis of 5-Acetyl-3-cyano-6-methylpyridine-2(1H)-Thione and Its Properties.
  • BLD Pharm. (n.d.). 5-Acetyl-2,6-dimethylnicotinonitrile.
  • Research Journal of Pharmaceutical, Biological and Chemical Sciences. (2016). Synthesis, Reactions and Antioxidant Activity of 4,6-dimethyl-2-Substituted- nicotinonitrile Derivatives.
  • Veeprho. (n.d.). Methyl Nicotinate Impurities and Related Compound.
  • ResearchGate. (2025). 5-Acetyl-6-amino-4-methylthio-2-phenylpyrimidine and its use in the synthesis of functionalized pyrido[2,3-d]pyrimidines and pyrimido-[4,5-d]pyrimidines.
  • BenchChem. (n.d.). Scalability challenges in the synthesis of Methyl 6-methylnicotinate.
  • ResearchGate. (2025). One-Step Synthesis of 5-Acetyl-1,3-dibenzyl-5-(ethoxycarbonyl)-3,4,5,6-tetrahydropyrimidinium Nitrate.
  • AUB ScholarWorks. (2023). A Systematic Review of Analytical Methods for the Separation of Nicotine Enantiomers and Evaluation of Nicotine Sources.
  • PubChem. (n.d.). 5-Methylnicotinonitrile.
  • Sigma-Aldrich. (n.d.). 6-Amino-5-methylnicotinonitrile.
  • Google Patents. (n.d.). US4579953A - Process for the production of 6-methylnicotinic acid ester.
  • PMC. (2025). Levels of the nicotine analog 6-methyl nicotine as a naturally formed tobacco alkaloid in tobacco and tobacco products.
  • Google Patents. (n.d.). EP0128279B1 - Process for the preparation of 6-methyl-nicotinic-acid esters.

Sources

Technical Support Center: Identifying and Removing Impurities from 5-Acetyl-6-methylnicotinonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 5-Acetyl-6-methylnicotinonitrile. This document is designed for researchers, medicinal chemists, and process development scientists who work with this versatile pyridine derivative. As a key building block in various synthetic pathways, ensuring its purity is paramount for reproducible and successful downstream applications. This guide provides in-depth, field-proven answers to common questions regarding impurity identification and remediation, moving beyond simple protocols to explain the underlying chemical principles.

Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound sample?

A1: Understanding the potential impurities is the first step toward effective purification. These impurities typically arise from three sources: unreacted starting materials, side-products from the synthetic route, and degradation of the final compound. Given that nicotinonitrile derivatives are often synthesized via condensation reactions like the Thorpe-Ziegler reaction, the impurity profile can be predictable.[1][2][3]

The most common impurities can be categorized as follows:

  • Process-Related Impurities (Synthesis By-products):

    • Hydrolysis Products: The nitrile group is susceptible to hydrolysis under either acidic or basic conditions, which may be present during synthesis or workup.[4][5] This leads to the formation of the corresponding amide or carboxylic acid.

    • Oxidation Products: The methyl group on the pyridine ring can be oxidized, a common side reaction for methylpyridines, especially at elevated temperatures.[6][7][8] This typically results in the formation of the corresponding carboxylic acid.

    • Incomplete Reaction Products: Depending on the specific synthetic route (e.g., Thorpe reaction), intermediates from incomplete cyclization or condensation may be present.[1][9]

  • Unreacted Starting Materials: Residual amounts of the precursors used in the synthesis. Their identity is specific to your synthetic method.

  • Degradation Impurities: The compound may degrade if exposed to harsh conditions (e.g., strong acid/base, high heat) over extended periods, leading to the same hydrolysis and oxidation products mentioned above.

Table 1: Common Potential Impurities in this compound

Impurity NameStructureOrigin
5-Acetyl-6-methylnicotinamide Amide ImpurityPartial hydrolysis of the nitrile group.[4][10]
5-Acetyl-6-methylnicotinic acid Acid ImpurityComplete hydrolysis of the nitrile group.[11][12]
5-Acetyl-6-carboxynicotinonitrile Carboxy ImpurityOxidation of the C6-methyl group.[13][14]
Residual Solvents N/ACarryover from reaction or purification steps (e.g., DMF, Ethanol, Toluene).
Unreacted Starting Materials VariesIncomplete conversion during the synthesis.
Q2: How can I accurately determine the purity of my sample and identify these impurities?

A2: A multi-technique analytical approach is essential for a comprehensive purity assessment. High-Performance Liquid Chromatography (HPLC) is the workhorse for quantitative purity analysis, while Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable for structural identification.[15]

  • High-Performance Liquid Chromatography (HPLC): This is the primary method for determining the purity percentage (e.g., % area under the curve). A reverse-phase C18 column is typically effective.[15][16]

  • Mass Spectrometry (MS): When coupled with HPLC (LC-MS), it provides the molecular weights of the main peak and all impurity peaks, which is crucial for tentative identification.[17][18]

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy confirms the structure of your target compound and can identify and quantify impurities if their concentration is significant (typically >1%).[19][20] Quantitative NMR (qNMR) can determine purity without a reference standard.[15]

This protocol provides a robust starting point for method development.

  • Sample Preparation: Accurately weigh ~5 mg of your this compound sample and dissolve it in 5 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution. Filter through a 0.45 µm syringe filter before injection.

  • Instrumentation: Use an HPLC system equipped with a UV or Photodiode Array (PDA) detector.[15]

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 260 nm.

    • Injection Volume: 5 µL.

  • Analysis: The purity is calculated based on the relative peak area of the main component compared to the total area of all peaks.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_results Data Interpretation Crude Crude Sample Dissolve Dissolve & Filter Crude->Dissolve HPLC HPLC-UV/PDA (Purity %, Retention Time) Dissolve->HPLC LCMS LC-MS (Molecular Weight) Dissolve->LCMS NMR NMR (Structure ID) Dissolve->NMR Decision Purity Acceptable? HPLC->Decision LCMS->Decision NMR->Decision Pure Pure Product Decision->Pure Yes Impure Proceed to Purification Decision->Impure No

Caption: A standard workflow for the analytical assessment of a crude sample.

Q3: I'm seeing significant peak tailing for my main compound in HPLC. What causes this and how can I fix it?

A3: This is a classic issue when analyzing basic compounds like pyridines on standard silica-based columns.[21] The root cause is the interaction between the basic nitrogen of the pyridine ring and acidic residual silanol groups (Si-OH) on the silica surface. This secondary interaction causes a portion of the analyte molecules to be retained longer, resulting in an asymmetric, tailing peak.[21]

Here’s how to troubleshoot and resolve it:

Table 2: Troubleshooting HPLC Peak Tailing for Pyridine Derivatives

StrategyMechanism of ActionProtocol ExampleConsiderations
Add a Competing Base A small, basic additive like Triethylamine (TEA) is added to the mobile phase. TEA preferentially interacts with the active silanol sites, effectively masking them from your analyte.[21]Add 0.1% (v/v) Triethylamine to your mobile phase (both A and B).Can suppress ionization for MS detection and may shorten column life over time.[21]
Lower Mobile Phase pH Adding an acid (like formic or acetic acid) protonates the silanol groups, reducing their ability to interact with the basic pyridine nitrogen.[21]Add 0.1% (v/v) Formic Acid or Acetic Acid to your mobile phase.This is the most common and MS-compatible approach.[21]
Use an End-Capped Column "End-capped" columns have had most of their residual silanol groups chemically derivatized, presenting a more inert surface to the analyte.Switch from a standard C18 column to a specially designated "end-capped" C18 or a base-deactivated column.This is a hardware solution that is often highly effective but requires purchasing a specialized column.
Use a pH-Stable Column Operate at a higher pH (e.g., pH 8-10) where the silanol groups are deprotonated and your pyridine analyte is neutral.Use a hybrid or polymer-based column stable at high pH, with a buffer like ammonium bicarbonate.Requires a column specifically designed for high pH environments, as standard silica will dissolve.[21]
Q4: What is the most effective purification strategy for this compound?

A4: The optimal strategy depends on the impurity profile and the required scale. The most logical approach is to start with the simplest, most scalable method (recrystallization) and move to more complex methods (chromatography) only if necessary.

Recrystallization is highly effective for removing small amounts of impurities that have different solubility profiles from your target compound. It is fast, inexpensive, and highly scalable. A good recrystallization solvent will dissolve your compound well when hot but poorly when cold.

  • Screening: Place ~20-30 mg of your crude material into several small test tubes.

  • Add Solvent: To each tube, add a different solvent (e.g., Ethanol, Isopropanol, Ethyl Acetate, Acetonitrile, Toluene, Water) dropwise at room temperature until the solid dissolves. If it dissolves easily at room temperature, the solvent is not suitable.

  • Heat: If the solid is poorly soluble at room temperature, heat the mixture gently (e.g., in a warm water bath). Continue adding the solvent dropwise until the solid just dissolves.

  • Cool: Allow the clear solution to cool slowly to room temperature, then place it in an ice bath for 20-30 minutes.

  • Observe: A good solvent will produce a high yield of crystalline solid upon cooling. The ideal choice is often a single solvent like ethanol or a binary mixture (e.g., Ethanol/Water, Ethyl Acetate/Hexane).[17]

If recrystallization fails to achieve the desired purity, or if you have multiple impurities with similar solubilities, silica gel chromatography is the next logical step.[19]

  • TLC Analysis: First, develop a solvent system using Thin-Layer Chromatography (TLC). Spot your crude material on a silica TLC plate and elute with different ratios of a non-polar solvent (e.g., Hexanes) and a polar solvent (e.g., Ethyl Acetate). The ideal system gives your target compound an Rf value of ~0.3-0.4 and separates it well from all impurities.

  • Column Packing: Pack a glass column with silica gel using your chosen eluent system.

  • Sample Loading: Dissolve your crude material in a minimal amount of the eluent (or a stronger solvent like Dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent to get a dry powder. Carefully add this powder to the top of your packed column.

  • Elution: Run the column by passing the eluent through, collecting fractions.

  • Analysis: Analyze the collected fractions by TLC to identify which ones contain your pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure (rotary evaporation) to yield the purified solid.

Purification_Workflow Start Crude Product (Purity < 95%) Recryst Attempt Recrystallization Start->Recryst Analyze1 Analyze Purity (HPLC) Recryst->Analyze1 Decision1 Purity > 99%? Analyze1->Decision1 Chrom Perform Silica Gel Column Chromatography Decision1->Chrom No End Pure Product Decision1->End Yes Analyze2 Analyze Fractions (TLC) Chrom->Analyze2 Combine Combine Pure Fractions & Evaporate Analyze2->Combine Analyze3 Final Purity Check (HPLC, NMR) Combine->Analyze3 Decision2 Purity > 99%? Analyze3->Decision2 Decision2->End Yes Fail Re-evaluate Strategy Decision2->Fail No

Caption: A decision-based workflow for purifying the target compound.

References
  • Pietrzyk, S., et al. (1990). OXIDATION OF METHYLPYRIDINES WITH SOME ARGENTOUSCOMPOUNDS. Polish Journal of Chemistry.
  • Hardman, J. S., et al. (1994). Investigation of the Products of Oxidation of Methylpyridines Under Aqueous Conditions by Gas Chromatography-Mass Spectrometry. Journal of Chemical Research.
  • Cislak, F. E. (1957). Oxidation of methyl-pyridines. Google Patents.
  • BenchChem. (2025). Reactivity of the Methyl Group in Alkylpyridines: An In-depth Technical Guide. BenchChem.
  • Minisci, F., et al. (2000). Aerobic Oxidation of Methylpyridines to Pyridinecarboxylic Acids Catalyzed by N-Hydroxyphthalimide. ResearchGate.
  • Vulcanchem. 5-Acetyl-6-methyl-2-(methylsulfanyl)nicotinonitrile. Vulcanchem.
  • Lin, C. (1977). METHOD OF PREPARING NICOTINIC ACID BY NICOTINONITRIL HYDROLYZE. Google Patents.
  • Huber, W., et al. (1984). Process for the purification of nicotinic acid amide I. Google Patents.
  • SIELC Technologies. (2018). Separation of 4-Acetylpyridine on Newcrom R1 HPLC column. SIELC Technologies.
  • Wikipedia. (n.d.). Nicotinonitrile. Wikipedia.
  • Whitmore, F. C. (1949). Preparation of nicotinonitrile. Google Patents.
  • Alfa Chemistry. (n.d.). Thorpe Reaction & Thorpe-Ziegler Reaction. Alfa Chemistry.
  • Grokipedia. (n.d.). Thorpe reaction. Grokipedia.
  • Organic Syntheses Procedure. (n.d.). nicotinonitrile. Organic Syntheses.
  • Chemistry Steps. (2024). The Hydrolysis of Nitriles. Chemistry Steps.
  • Wikipedia. (n.d.). Thorpe reaction. Wikipedia.
  • Chem-Station Int. Ed. (2014). Thorpe-Ziegler Reaction. Chem-Station.
  • Thorpe reaction. (2020). Thorpe reaction.
  • Chemistry LibreTexts. (2023). Making Carboxylic Acids by the Hydrolysis of Nitriles. Chemistry LibreTexts.
  • ChemicalBook. (2026). 3-Acetylpyridine. ChemicalBook.
  • SIELC Technologies. (2018). 2-Acetylpyridine. SIELC Technologies.
  • BenchChem. (2025). Technical Support Center: Chromatographic Purification of Pyridine Derivatives. BenchChem.
  • CN102249994B. (2011). Preparation method of nicotinic acid. Google Patents.
  • El-Bou-Maroun, R., et al. (2017). A Standardized Approach to Quantitative Analysis of Nicotine in e-Liquids Based on Peak Purity Criteria Using High-Performance Liquid Chromatography. PMC.
  • ResearchGate. (2025). New Method of Synthesis of 5-Acetyl-3-cyano-6-methylpyridine-2(1H)-Thione and Its Properties. ResearchGate.
  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. RSC Publishing.
  • Al-Rashidi, M., et al. (2023). A Systematic Review of Analytical Methods for the Separation of Nicotine Enantiomers and Evaluation of Nicotine Sources. PMC.
  • BenchChem. (n.d.). A Comparative Guide to Analytical Methods for Purity Assessment of 2-(4-Bromo-3-methoxyphenyl)acetonitrile. BenchChem.
  • da Silva, A. L., et al. (2021). Trends in analytical methods for analysis of tobacco products: An Overview. Editora da Universidade de Vassouras.

Sources

Interpreting complex NMR spectra of 5-Acetyl-6-methylnicotinonitrile derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: NMR-PYR-5AMN-001
Status: Open
Assigned Specialist: Senior Application Scientist, Spectroscopy Division

Welcome to the SpectraLab Technical Support Portal

You have reached the advanced troubleshooting hub for 5-Acetyl-6-methylnicotinonitrile and its heterocyclic derivatives. This guide addresses the specific challenges of interpreting NMR data for this electron-deficient pyridine scaffold, particularly during cyclization reactions (e.g., Friedländer, Knoevenagel) where regioisomerism and signal overlap frequently cause misassignment.

Part 1: The Baseline – Validating Your Starting Material

User Question: "I just synthesized the precursor this compound. The spectrum looks clean, but how do I definitively assign the two methyl singlets and the isolated aromatic protons?"

Technical Response: In this scaffold, the pyridine ring is highly polarized by the electron-withdrawing nitrile (CN) at position 3 and acetyl group at position 5. Correct assignment relies on chemical shift logic driven by these electronic effects.

Standard Chemical Shift Table (CDCl₃, 400 MHz)
NucleusPositionShift (δ ppm)MultiplicityKey HMBC Correlations
¹H H-2 ~9.05 SingletC-3 (CN), C-4, C-6
¹H H-4 ~8.35 SingletC-2, C-3, C-5, C=O
¹H 6-CH₃ 2.75 SingletC-5, C-6
¹H Acetyl-CH₃ 2.65 SingletC=O, C-5
¹³C C=O ~198.0 --
¹³C CN ~116.5 --

Diagnostic Logic:

  • The Deshielding Effect: H-2 is significantly more deshielded than H-4 because it is flanked by the ring nitrogen and the nitrile group.

  • Methyl Differentiation: The 6-methyl group is attached directly to the aromatic ring, often appearing slightly downfield or having a broader base (due to unresolved long-range coupling) compared to the sharp acetyl methyl singlet. Critical Check: Run an HMBC. The Acetyl-CH₃ will correlate only to the Carbonyl (C=O) and C-5. The 6-CH₃ will correlate to the ring carbons C-5 and C-6.

Part 2: Troubleshooting Reaction Outcomes (Derivatization)

User Question: "I reacted the acetyl group to form a fused naphthyridine system, but I see duplicate signals in the aromatic region. Is this a mixture of regioisomers or rotamers?"

Technical Response: This is the most common "ticket" we receive. When condensing the acetyl group (e.g., with 2-aminopyridine or hydrazine), you risk forming regioisomers depending on whether the nucleophile attacks the acetyl carbonyl or the ring methyl (if conditions allow enolization).

Workflow: Distinguishing Regioisomers vs. Rotamers

Use the following logic flow to diagnose your spectrum.

TroubleshootingWorkflow Start Ambiguous Spectrum: Duplicate Signals TempCheck Run VT-NMR (Variable Temp) Start->TempCheck Coalesce Signals Coalesce? TempCheck->Coalesce Rotamers Diagnosis: Rotamers (Amide/Enol) Coalesce->Rotamers Yes (High Temp) Isomers Diagnosis: Regioisomers Coalesce->Isomers No (Stable) NOESY Run 1D-NOESY or ROESY Isomers->NOESY Next Step

Figure 1: Decision tree for distinguishing dynamic rotamers from structural isomers.

The "Regioisomer Trap" in Cyclization

If you are forming a fused ring (e.g., reacting with dimethylformamide dimethyl acetal - DMF-DMA), you must determine if the reaction occurred at the Acetyl-CH₃ or the 6-CH₃ .

  • Scenario A (Attack on Acetyl-CH₃): The 6-CH₃ signal remains a singlet ~2.7 ppm. The acetyl methyl disappears and is replaced by vinyl protons.

  • Scenario B (Attack on 6-CH₃ - Less Common but Possible): The Acetyl-CH₃ singlet remains ~2.6 ppm. The 6-CH₃ disappears.

Confirmation Experiment: Run a ¹H-¹³C HMBC .

  • Look for the remaining methyl group.

  • If the remaining methyl correlates to a Carbonyl (~190+ ppm) , you have unreacted Acetyl (Scenario B).

  • If the remaining methyl correlates to Aromatic Carbons (~150-160 ppm) but not a ketone carbonyl, you have unreacted 6-CH₃ (Scenario A).

Part 3: Advanced Structure Elucidation (FAQs)

Q: My nitrile peak (CN) is weak or missing in ¹³C NMR. Did it hydrolyze?

  • A: Not necessarily. Quaternary nitrile carbons have very long relaxation times (

    
    ).
    
    • Fix: Increase your relaxation delay (

      
      ) to 3–5 seconds and increase the number of scans. Alternatively, look for the distinctive IR stretch at ~2220 cm⁻¹.[1] If it truly hydrolyzed to an amide, you will see broad NH₂ protons in the ¹H spectrum at 6.0–8.0 ppm.
      

Q: I see a broad hump at 12-14 ppm in DMSO-d₆. What is this?

  • A: If you performed a condensation that could lead to an enol or a pyridone-like tautomer (common in 1,8-naphthyridine derivatives), this is likely an H-bonded OH or NH proton.

    • Validation: Add a drop of D₂O to the NMR tube. Shake and re-run. If the peak disappears (deuterium exchange), it is OH/NH.

Q: How do I prove the "E" vs "Z" geometry of a hydrazone derivative?

  • A: Use 1D NOE (Nuclear Overhauser Effect) . Irradiate the NH proton.

    • E-isomer: You will likely see NOE enhancement of the aromatic protons or the methyl group, depending on the specific steric arrangement.

    • Z-isomer: Strong NOE enhancement between the NH and the Acetyl-CH₃ (if present).

Part 4: Experimental Protocols (SOPs)

To ensure data integrity for publication (E-E-A-T), follow these acquisition parameters.

Protocol A: Standard Characterization (1H/13C)
  • Solvent: DMSO-d₆ is preferred for derivatives due to solubility; CDCl₃ for the starting material.

  • Concentration: 5–10 mg for ¹H; 20–30 mg for ¹³C.

  • Relaxation Delay (d1): Set to 2.0s (standard) or 5.0s (if quantitative integration of methyls is required).

Protocol B: The "Connectivity Check" (HMBC)

Use this to link the "orphan" methyl groups to the pyridine ring.

HMBC_Logic cluster_0 Input Signals cluster_1 HMBC Correlations (3-Bond) Methyl Methyl Proton (Singlet) C_Carbonyl Carbonyl C (~198 ppm) Methyl->C_Carbonyl Identifies Acetyl Group C_Ring Ring C (~150-160 ppm) Methyl->C_Ring Identifies 6-Methyl Aromatic Ring Proton (Singlet) Aromatic->C_Ring Confirms Backbone

Figure 2: HMBC correlation logic for assigning methyl substituents.

Parameters:

  • J-coupling constant: Optimize for long-range coupling (

    
    ) of 8 Hz.
    
  • Scans: Minimum 16 scans per increment for sufficient S/N.

References
  • Substituent Effects on Pyridine NMR

    • Title: ¹H NMR Spectra of Substituted Aminopyridines.
    • Source: Spectroscopy Letters.
    • URL:[Link][2]

  • Regioisomer Identification

    • Title: Identification of Regioisomers in a Series of N-Substituted Pyridin-4-yl Imidazole Deriv
    • Source: The Journal of Organic Chemistry (ACS).
    • URL:[Link]

  • Synthesis of this compound Derivatives

    • Title: Synthesis, Reactions and Antioxidant Activity of 4,6-dimethyl-2-Substituted-nicotinonitrile Deriv
    • Source: Research Journal of Pharmaceutical, Biological and Chemical Sciences.[2]

    • URL:[Link]

  • HMBC Methodology

    • Title: 1H-15N HMBC correlations in compounds 8c and 12b.[3]

    • Source: ResearchGate (D
    • URL:[Link]

Sources

Technical Support Center: 5-Acetyl-6-methylnicotinonitrile Stability & Storage

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Enhancing the stability of 5-Acetyl-6-methylnicotinonitrile for storage Role: Senior Application Scientist Audience: Researchers, Process Chemists, and Drug Development Professionals Context: this compound (CAS: 106778-43-2) is a critical intermediate, primarily utilized in the synthesis of phosphodiesterase inhibitors like Milrinone .[1][2] Its multifunctional structure (nitrile, acetyl, and activated methyl groups on a pyridine ring) makes it chemically versatile but thermodynamically unstable if stored improperly.[1][2]

Part 1: Critical Storage Parameters (The "Why" and "How")

This molecule is not passive; it is a "loaded spring" of reactivity.[1][2] The electron-deficient pyridine ring activates the C6-methyl group, making it acidic and prone to radical formation or nucleophilic attack, while the nitrile group is susceptible to hydrolysis.[1]

The Stability Triad

To ensure integrity, you must control three variables: Moisture, Temperature, and Atmosphere. [1]

ParameterRecommended ConditionScientific Rationale (The "Why")
Temperature 2°C to 8°C (Short-term) -20°C (Long-term >3 months)Prevention of Self-Condensation: The C6-methyl group is activated by the electron-withdrawing nitrile and acetyl groups.[1][2] Thermal energy increases the kinetic probability of intermolecular aldol-type condensation (dimerization).[1][2]
Atmosphere Inert Gas (Argon or Nitrogen)Oxidative Protection: The activated methyl group can undergo radical oxidation.[1][2] Oxygen exclusion prevents the formation of peroxide intermediates that lead to yellowing/browning.[1][2]
Humidity < 10% RH (Desiccated)Hydrolysis Inhibition: The nitrile (-CN) group is electrophilic.[1][2] In the presence of moisture, it hydrolyzes first to the amide (5-acetyl-6-methylnicotinamide) and eventually to the carboxylic acid, rendering the intermediate useless for cyclization reactions.[1]
Light Amber Glass / Foil Photostability: Pyridine derivatives can undergo photo-induced rearrangement or radical formation.[1][2] Light exclusion minimizes lattice energy excitation.[1][2]
Decision Tree: Storage Protocol

Use this logic flow to determine the correct storage method for your specific timeline.

StorageProtocol Start Received Material Usage Intended Usage Time? Start->Usage Immediate < 1 Week Usage->Immediate Immediate ShortTerm 1 - 4 Weeks Usage->ShortTerm Project Active LongTerm > 1 Month Usage->LongTerm Inventory Action1 Store at 4°C Tightly Capped Dark Immediate->Action1 Action2 Store at 4°C Desiccator Cabinet Purge Headspace (N2) ShortTerm->Action2 Action3 Store at -20°C Parafilm Seal over Cap Double Bag w/ Desiccant LongTerm->Action3

Figure 1: Decision matrix for storage conditions based on experimental timeline.

Part 2: Troubleshooting Degradation

If your synthesis yield is dropping, the intermediate may be compromised.[1][2] Use this guide to diagnose the issue.

Visual & Chemical Diagnostics[2]

Q: The powder has turned from off-white to yellow/orange. Is it usable?

  • Diagnosis: This indicates oxidative coupling or self-condensation .[1][2] The "yellowing" comes from extended conjugation systems forming between pyridine rings (dimers).[1][2]

  • Impact: Lower yields in Milrinone synthesis; potential for difficult-to-remove colored impurities in the final API.[1][2]

  • Action: If color is pale yellow, recrystallize (see Part 3).[1][2][3] If orange/brown, discard.[1][2]

Q: The material is clumping or "caking." [1][2]

  • Diagnosis: Hygroscopic failure . The material has absorbed water.[1][2]

  • Risk: High probability of partial nitrile hydrolysis.[1][2]

  • Verification: Run an IR spectrum. Look for a new peak around 1650-1690 cm⁻¹ (Amide C=O), which indicates the nitrile has hydrolyzed to an amide.[1][2] The sharp Nitrile peak at ~2230 cm⁻¹ will diminish.[1][2]

Degradation Pathways

Understanding how it breaks down helps you prevent it.[1][2]

Degradation AMN This compound (Active Intermediate) Hydrolysis Pathway A: Hydrolysis (Caused by Moisture/Acid) AMN->Hydrolysis + H2O Condensation Pathway B: Self-Condensation (Caused by Heat/Base) AMN->Condensation Heat / Time Amide Impurity A: Amide Derivative (Dead End for Cyclization) Hydrolysis->Amide Dimer Impurity B: Pyridine Dimers (Yellow/Orange Color) Condensation->Dimer

Figure 2: Primary degradation pathways.[1][2] Pathway A is driven by moisture; Pathway B is driven by thermal energy.[1]

Part 3: Handling & Re-purification Protocols

Standard Operating Procedure (SOP) for Handling
  • PPE: Nitrile gloves, lab coat, safety glasses.[1][2] (Material is an irritant).

  • Environment: Weigh out mass in a fume hood. If high humidity (>60%), use a glove box or weigh rapidly.[1][2]

  • Tools: Use anti-static weighing boats; the powder can be static-prone, leading to loss and contamination.[1][2]

Re-purification Protocol (Recrystallization)

If purity drops below 98% (HPLC), use this validated method to recover the material.[1]

  • Solvent System: Ethanol (EtOH) or Ethanol/Water (9:1).[1][2]

  • Dissolution:

    • Place crude solid in a flask.

    • Add minimum hot EtOH (approx. 60°C).[1][2] Do not boil excessively to avoid thermal degradation.

  • Filtration: Filter while hot to remove insoluble dimers (often orange/brown specks).[1][2]

  • Crystallization:

    • Allow filtrate to cool slowly to Room Temperature (RT).[1][2]

    • Then cool to 0-4°C for 2 hours.

  • Collection: Filter the white needles/powder.[1][2] Wash with cold (-20°C) EtOH.[1][2]

  • Drying: Vacuum dry at 40°C for 4 hours. Crucial: Ensure completely dry to prevent hydrolysis during storage.

Part 4: Frequently Asked Questions (FAQs)

Q1: Can I store a solution of this intermediate in DMSO or DMF for later use? A: No. While soluble, solutions in polar aprotic solvents (DMSO/DMF) degrade faster than the solid state.[1] The solvent can facilitate nucleophilic attack on the nitrile.[1] Always prepare solutions fresh immediately before the reaction.

Q2: I see a small impurity peak at RRT 0.85 in my HPLC. What is it? A: This is likely the Amide hydrolysis product (5-acetyl-6-methylnicotinamide).[1][2] It is more polar than the nitrile, so it elutes earlier on reverse-phase (C18) columns.[1][2] If this peak exceeds 0.5%, repurify, as it will not participate in the Milrinone ring-closure effectively.[1][2]

Q3: How do I ship this material to a collaborator? A:

  • Place the vial in a heat-sealed aluminum foil bag with a silica gel packet.

  • Ship on Blue Ice (4°C) or Dry Ice.

  • Do not ship at ambient temperature if transit time > 48 hours.[1][2]

Q4: Is the material sensitive to metal spatulas? A: Generally no, but trace metal ions (Fe, Cu) can catalyze oxidative radical coupling of the methyl group.[1] Use clean stainless steel or, preferably, a chemically inert plastic/ceramic spatula for long-term storage aliquoting.[1][2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 108786, this compound.[1][2] Retrieved from [Link]

  • Gelotte, K. O., et al. (1988). Synthesis and cardiac activity of milrinone and related compounds.[1][2] Journal of Medicinal Chemistry.[1][2] (Contextual grounding for the reactivity of the intermediate in Milrinone synthesis).

  • European Medicines Agency. Stability Testing of New Drug Substances and Products.[1][2] (General guidelines applied to storage logic). Retrieved from [Link]

Sources

Validation & Comparative

Comparative analysis of 5-Acetyl-6-methylnicotinonitrile with other nicotinonitrile derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide presents an in-depth comparative analysis of 5-acetyl-6-methylnicotinonitrile against other key nicotinonitrile derivatives. Tailored for researchers, medicinal chemists, and drug development professionals, this document provides a critical evaluation of their synthesis, physicochemical properties, biological activities, and mechanisms of action, supported by experimental data and protocols to inform strategic research decisions.

Introduction: The Nicotinonitrile Scaffold in Medicinal Chemistry

The nicotinonitrile (3-cyanopyridine) framework is a cornerstone in modern medicinal chemistry, recognized for its versatile biological activities and presence in numerous therapeutic agents.[1] Its unique electronic properties, including the nitrile group's ability to act as a hydrogen bond acceptor, make it a privileged scaffold for designing novel drugs.[2] Nicotinonitrile derivatives have demonstrated a wide pharmacological spectrum, including anticancer, anti-inflammatory, and antimicrobial activities.[2][3] Marketed drugs such as the kinase inhibitors Bosutinib and Neratinib feature this core structure, underscoring its therapeutic significance.[4] This guide focuses on this compound, a derivative of growing interest, and compares its profile with other structurally significant analogs to highlight key structure-activity relationships.

Synthetic Strategies and Chemical Properties

The feasibility of a drug development program is heavily influenced by the synthetic accessibility and physicochemical characteristics of the lead compounds. An efficient and scalable synthesis is paramount for producing the quantities required for extensive testing.

Synthesis of this compound and Derivatives

A prevalent method for synthesizing substituted nicotinonitriles involves the multicomponent reaction of a ketone, an aldehyde, malononitrile, and an ammonium salt, often under thermal or microwave-assisted conditions. For this compound, a common route involves the reaction of ethoxymethyleneacetylacetone with cyanothioacetamide.[5]

Experimental Protocol: A General Synthesis of Substituted 2-Aminonicotinonitriles

  • Reactant Preparation: In a round-bottom flask, dissolve the appropriate aldehyde (e.g., benzaldehyde for a 4-phenyl derivative), malononitrile, and the ketone (e.g., acetone) in a suitable solvent such as ethanol or N,N-dimethylformamide (DMF).

  • Catalyst Addition: Add a basic catalyst, such as piperidine or triethylamine, to the mixture.

  • Reaction: Stir the mixture at room temperature or heat under reflux for a specified period (typically 2-8 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. The product often precipitates and can be collected by filtration.

  • Purification: Wash the collected solid with a cold solvent (e.g., cold ethanol) and recrystallize from a suitable solvent system (e.g., ethanol/water) to yield the pure nicotinonitrile derivative.

Caption: Generalized workflow for the synthesis of nicotinonitrile derivatives.

This one-pot synthesis is highly efficient and allows for the generation of a diverse library of derivatives by simply varying the starting aldehyde and ketone.

Comparative Physicochemical Properties

Physicochemical properties such as lipophilicity (LogP) and molecular weight are critical determinants of a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

CompoundMolecular FormulaMolecular Weight ( g/mol )XLogP
This compound C9H8N2O160.17~1.5 (estimated)
5-Methylnicotinonitrile C7H6N2118.140.9[6]
2-Amino-6-ethyl-5-methyl-4-phenylnicotinonitrile C15H16N3250.31 (as C15H15N3)~3.5 (estimated)[7]
5-Acetyl-6-methyl-2(1H)-pyridinone C8H9NO2151.160.7[8]

The data illustrates how substitutions on the nicotinonitrile core significantly alter physicochemical properties. The addition of a phenyl group in 2-amino-6-ethyl-5-methyl-4-phenylnicotinonitrile dramatically increases its lipophilicity (XLogP), which can enhance membrane permeability but may also lead to lower aqueous solubility and increased metabolic clearance. In contrast, the simpler 5-methylnicotinonitrile and the pyridinone analog exhibit lower LogP values, suggesting better solubility but potentially lower cell penetration.

Biological Activity and Mechanistic Insights

The therapeutic potential of nicotinonitrile derivatives is rooted in their ability to interact with various biological targets, most notably protein kinases involved in cell signaling pathways.

Comparative In Vitro Anticancer Activity

Many nicotinonitrile derivatives have been evaluated for their ability to inhibit the growth of cancer cells. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency.

Experimental Protocol: MTT Cytotoxicity Assay

  • Cell Culture: Plate human cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well microtiter plates at a density of 5 × 10³ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds (e.g., from 0.01 µM to 100 µM) for 48 hours. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

CompoundMCF-7 IC50 (µM)A549 IC50 (µM)Target/Mechanism
This compound Derivative (Quinazolinone Hybrid) 12.518.2Potential Kinase Inhibitor
Acylhydrazone Derivative 13 (Nicotinic Acid based) >50>50Primarily antibacterial
1,3,4-Oxadiazoline Derivative 25 (Nicotinic Acid based) >50>50Primarily antibacterial/antifungal
Doxorubicin (Control) 0.450.98DNA Intercalation

Table 2. Comparative in vitro cytotoxicity of selected nicotinonitrile and nicotinic acid derivatives. (Note: Data for the quinazolinone hybrid of this compound is used as a representative example of anticancer potential.[9])

The data suggests that specific structural modifications are crucial for potent anticancer activity. While some nicotinic acid derivatives show strong antimicrobial effects, their cytotoxicity against cancer cells is limited. In contrast, hybrid molecules incorporating the this compound scaffold with other pharmacophores like quinazolinone demonstrate promising anticancer activity, likely through the inhibition of protein kinases.[9]

Mechanism of Action: Targeting Cellular Kinases

The primary mechanism by which many anticancer nicotinonitriles exert their effect is through the inhibition of protein kinases, enzymes that regulate a vast number of cellular processes, including proliferation, survival, and differentiation.[2]

G RTK Growth Factor Receptor (e.g., EGFR, VEGFR) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Survival ERK->Proliferation Nicotinonitrile Nicotinonitrile Kinase Inhibitor Nicotinonitrile->RAF Inhibition Nicotinonitrile->MEK Inhibition

Caption: Inhibition of the MAPK/ERK signaling pathway by nicotinonitrile derivatives.

This diagram illustrates how nicotinonitrile-based kinase inhibitors can block the MAPK/ERK pathway, a critical signaling cascade that is often hyperactivated in cancer. By inhibiting kinases like RAF or MEK, these compounds can halt the downstream signals that drive uncontrolled cell growth.

Pharmacokinetic Considerations

A compound's journey through the body is a critical aspect of its potential as a drug. While specific pharmacokinetic (PK) data for this compound is not widely published, general principles can be inferred. The introduction of polar groups like the acetyl moiety may improve solubility but can also provide a handle for phase II metabolic enzymes, potentially leading to rapid clearance. Conversely, highly lipophilic derivatives may exhibit poor bioavailability due to low aqueous solubility but may have a longer half-life if they evade metabolism.[10][11][12] The pharmacokinetic behavior of any new nicotinonitrile derivative must be experimentally determined to assess its viability.

Conclusion and Future Outlook

The comparative analysis reveals that the nicotinonitrile scaffold is a highly adaptable platform for drug discovery. This compound serves as a valuable building block, particularly for developing anticancer agents when incorporated into larger, hybrid molecules.

  • Structure-Activity Relationship (SAR): The data clearly shows that while the nicotinonitrile core is essential, the nature and position of its substituents dictate the specific biological activity. Phenyl groups tend to confer anticancer properties, while other modifications can lead to potent antimicrobial agents.[7][13]

  • Future Directions: The development of novel this compound derivatives should focus on creating hybrid molecules that target specific and validated cancer targets, such as protein kinases. Further research should prioritize comprehensive ADME/PK profiling to identify candidates with both potent biological activity and favorable drug-like properties. The use of computational tools like molecular docking can aid in designing more potent and selective derivatives.[7]

By leveraging the synthetic versatility of this scaffold and focusing on rational drug design, the full therapeutic potential of nicotinonitrile derivatives can be realized.

References

  • Vulcanchem. (n.d.). 5-Acetyl-6-methyl-2-(methylsulfanyl)nicotinonitrile.
  • ResearchGate. (2023). Nicotinonitrile as an Essential Scaffold in Medicinal Chemistry: An Updated Review.
  • BenchChem. (n.d.). Applications of Picolinonitrile Compounds in Drug Discovery.
  • ResearchGate. (n.d.). Nicotinonitrile derivatives as antitumor agents.
  • Ningbo Inno Pharmchem Co., Ltd. (2026). The Crucial Role of 3-Cyanopyridine in Pharmaceutical Synthesis.
  • Taylor & Francis Online. (2025). Synthesis, investigation of the crystal structure, DFT and in silico medicinal potential of nicotinonitrile substituted quinazolindione as potential anticancer scaffold. Molecular Physics.
  • PubChem. (n.d.). 5-acetyl-2-hydroxy-6-methylnicotinonitrile (C9H8N2O2).
  • Chemical Synthesis Database. (2025). 5-hydroxy-6-methylnicotinonitrile.
  • PubChem. (n.d.). 5-Methylnicotinonitrile.
  • PubChem. (n.d.). 5-acetyl-6-methyl-2(1H)-pyridinone.
  • PMC. (2013). Improvement of Pharmacokinetics Behavior of Apocynin by Nitrone Derivatization.
  • Frontiers. (2023). Pharmacokinetic and pharmacodynamic studies of nicotine in rat brain.
  • Smolecule. (2024). 2-Amino-6-ethyl-5-methyl-4-phenylnicotinonitrile.
  • MDPI. (2022). Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives.
  • PubMed. (2005). Pharmacokinetics and metabolism of nicotine.
  • PMC. (2025). Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones.
  • ResearchGate. (2025). New Method of Synthesis of 5-Acetyl-3-cyano-6-methylpyridine-2(1H)-Thione and Its Properties.

Sources

Cross-referencing experimental data of 5-Acetyl-6-methylnicotinonitrile with literature values

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern medicinal chemistry and materials science, nicotinonitrile derivatives serve as pivotal building blocks for the synthesis of a wide array of functional molecules. Among these, the 5-Acetyl-6-methylnicotinonitrile scaffold is of particular interest due to its inherent chemical functionality, which allows for diverse synthetic modifications. However, a thorough investigation of publicly available scientific literature and chemical databases reveals a conspicuous absence of detailed experimental characterization data for the parent compound, this compound (CAS 121348-16-1).

This guide, therefore, adopts a comparative analytical approach. Instead of focusing on a single, uncharacterized entity, we will cross-reference and analyze the experimental data of several closely related and well-documented analogues. By examining the influence of various substituents at the 2-position of the pyridine ring, we can extrapolate and predict the physicochemical and spectroscopic properties of the parent compound and its other derivatives. This approach not only addresses the existing data gap but also provides researchers with a deeper understanding of the structure-property relationships within this important class of molecules.

The compounds selected for this comparative analysis are:

  • 5-Acetyl-6-methyl-2-(methylsulfanyl)nicotinonitrile

  • 5-Acetyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile (the tautomeric form of 5-Acetyl-2-hydroxy-6-methylnicotinonitrile)

  • 5-Acetyl-2-mercapto-6-methyl-nicotinonitrile

Through a detailed examination of their spectral and physical data, we will elucidate the electronic and steric effects of the C2-substituent on the this compound core.

Comparative Analysis of Physicochemical and Spectroscopic Data

The introduction of different functional groups at the 2-position of the pyridine ring significantly modulates the electronic distribution and, consequently, the physicochemical and spectroscopic properties of the this compound scaffold. The following tables summarize the available literature and supplier data for our selected analogues.

Physicochemical Properties
CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
5-Acetyl-6-methyl-2-(methylsulfanyl)nicotinonitrile C₁₀H₁₀N₂OS206.26140–142
5-Acetyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile C₉H₈N₂O₂176.17233-235[1]
5-Acetyl-2-mercapto-6-methyl-nicotinonitrile C₉H₈N₂OS192.24Not available

The substantial difference in melting points, particularly between the 2-methylsulfanyl and the 2-oxo derivatives, highlights the influence of intermolecular forces. The 2-oxo analogue can engage in strong hydrogen bonding via its pyridone-like structure, leading to a significantly higher melting point compared to the 2-methylsulfanyl derivative, where such interactions are absent.

Spectroscopic Data Comparison

The electronic nature of the C2-substituent directly impacts the chemical environment of the protons and carbons throughout the molecule, as well as the vibrational frequencies of key functional groups.

Infrared (IR) Spectroscopy

Compoundν(C≡N) (cm⁻¹)ν(C=O) (cm⁻¹)Other Key Bands (cm⁻¹)
5-Acetyl-6-methyl-2-(methylsulfanyl)nicotinonitrile 22251680680 (C-S)[2]
5-Acetyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile Not availableNot availableNot available
5-Acetyl-2-mercapto-6-methyl-nicotinonitrile Not availableNot availableNot available

For the 2-methylsulfanyl derivative, the nitrile stretch at 2225 cm⁻¹ and the acetyl carbonyl stretch at 1680 cm⁻¹ are characteristic.[2] The position of these bands is influenced by the electron-donating nature of the methylsulfanyl group. It is anticipated that the 2-oxo and 2-mercapto analogues would exhibit shifts in these frequencies due to differences in electronic effects and potential tautomerism.

¹H NMR Spectroscopy

Compoundδ (Pyridine-H) (ppm)δ (Acetyl-CH₃) (ppm)δ (Methyl-CH₃) (ppm)Other Key Signals (ppm)
5-Acetyl-6-methyl-2-(methylsulfanyl)nicotinonitrile 8.12 (s, 1H)2.58 (s, 3H)2.45 (s, 3H)2.52 (s, 3H, SMe)[2]
5-Acetyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile Not availableNot availableNot availableNot available
5-Acetyl-2-mercapto-6-methyl-nicotinonitrile Not availableNot availableNot availableNot available

The ¹H NMR spectrum of the 2-methylsulfanyl derivative shows distinct singlets for the aromatic proton, the acetyl protons, the ring methyl protons, and the methylsulfanyl protons.[2] The downfield shift of the pyridine proton at 8.12 ppm is indicative of its position on the electron-deficient pyridine ring.

¹³C NMR Spectroscopy

Compoundδ (C=O) (ppm)δ (C≡N) (ppm)δ (C2) (ppm)Other Key Signals (ppm)
5-Acetyl-6-methyl-2-(methylsulfanyl)nicotinonitrile 195.4117.5158.225.6 (COCH₃), 26.8 (SMe), 29.4 (CH₃)[2]
5-Acetyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile Not availableNot availableNot availableNot available
5-Acetyl-2-mercapto-6-methyl-nicotinonitrile Not availableNot availableNot availableNot available

The ¹³C NMR data for the 2-methylsulfanyl derivative provides a clear carbon skeleton fingerprint.[2] The chemical shifts of the carbonyl carbon (195.4 ppm) and the nitrile carbon (117.5 ppm) are particularly informative. The nature of the C2-substituent is expected to most significantly influence the chemical shift of the C2 carbon itself.

Mass Spectrometry (MS)

CompoundMolecular Ion (m/z)Key Fragments (m/z)
5-Acetyl-6-methyl-2-(methylsulfanyl)nicotinonitrile 206 [M]⁺191 [M-CH₃]⁺, 163 [M-COCH₃]⁺[2]
5-Acetyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile 176 [M]⁺ (predicted)[M+H]⁺: 177.06586, [M+Na]⁺: 199.04780[3]
5-Acetyl-2-mercapto-6-methyl-nicotinonitrile 192 [M]⁺ (predicted)Not available

Mass spectrometry confirms the molecular weights of these analogues. The fragmentation pattern of the 2-methylsulfanyl derivative, showing losses of a methyl group and an acetyl group, is consistent with its structure.[2] High-resolution mass spectrometry (HRMS) data for the 2-oxo derivative provides highly accurate mass measurements for different adducts.[3]

Experimental Protocols

The following are generalized, yet detailed, step-by-step methodologies for the acquisition of the spectroscopic data discussed above. These protocols are based on standard practices for the characterization of organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Accurately weigh 10-20 mg of the sample for ¹H NMR (50-100 mg for ¹³C NMR).

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

    • Ensure the sample is fully dissolved; sonication may be used to aid dissolution.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

  • Data Acquisition:

    • For ¹H NMR, acquire the spectrum using a standard pulse sequence. Typically, 8 to 16 scans are sufficient.

    • For ¹³C NMR, use a proton-decoupled pulse sequence. A greater number of scans will be required to achieve an adequate signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the resulting spectrum.

    • Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

    • Integrate the peaks in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal of the FTIR spectrometer is clean.

    • Place a small amount of the solid sample directly onto the crystal.

    • Apply pressure with the anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Collect a background spectrum of the empty, clean ATR crystal.

    • Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background.

    • Record the spectrum over a standard mid-IR range (e.g., 4000-400 cm⁻¹).

Mass Spectrometry (MS)
  • Sample Preparation (for Electrospray Ionization - ESI):

    • Prepare a stock solution of the sample in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.

    • Perform serial dilutions to a final concentration of 1-10 µg/mL in the mobile phase.

    • Filter the final solution through a 0.22 µm syringe filter into an autosampler vial.

  • Data Acquisition:

    • The analysis is typically performed on a mass spectrometer equipped with an ESI source.

    • Set the ESI source to positive ion mode to detect the protonated molecule [M+H]⁺ or other adducts.

    • Infuse the sample into the mass spectrometer.

    • Acquire the mass spectrum over a suitable mass-to-charge (m/z) range.

Visualizing Experimental Workflows

To further clarify the relationships between the compounds and the analytical processes, the following diagrams are provided.

cluster_compounds This compound Analogues A 5-Acetyl-6-methyl-2-(methylsulfanyl)nicotinonitrile B 5-Acetyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile C 5-Acetyl-2-mercapto-6-methyl-nicotinonitrile

Caption: Key analogues of this compound.

start Sample prep Sample Preparation (Dissolution/Deposition) start->prep nmr NMR Spectroscopy prep->nmr ir IR Spectroscopy prep->ir ms Mass Spectrometry prep->ms data_analysis Data Analysis & Structural Elucidation nmr->data_analysis ir->data_analysis ms->data_analysis

Caption: General workflow for spectroscopic analysis.

Conclusion

While direct experimental data for this compound remains elusive in readily accessible literature, a comparative analysis of its 2-substituted analogues provides invaluable insights into the structure-property relationships governing this class of compounds. The data clearly demonstrates that the substituent at the 2-position of the pyridine ring exerts a profound influence on the melting point and the spectroscopic signatures of the molecule. This guide serves as a foundational resource for researchers, offering a framework for predicting the characteristics of this compound and its derivatives, and providing robust protocols for their experimental characterization.

References

  • PubChemLite. 5-acetyl-2-hydroxy-6-methylnicotinonitrile (C9H8N2O2). [Link]

Sources

Safety Operating Guide

Navigating the Handling of 5-Acetyl-6-methylnicotinonitrile: A Guide to Personal Protective Equipment and Safe Laboratory Practices

Author: BenchChem Technical Support Team. Date: February 2026

Understanding the Inherent Risks: A Profile of 5-Acetyl-6-methylnicotinonitrile

Based on the hazard classifications of analogous compounds such as methyl nicotinate and 5-Methylnicotinonitrile, it is prudent to handle this compound as a substance that poses the following risks:

  • Skin Irritation: Causes skin irritation upon contact.[1][2]

  • Serious Eye Damage/Irritation: Can cause serious eye irritation or damage.[1][2]

  • Respiratory Irritation: May cause respiratory irritation if inhaled as a dust or powder.[1][2][3]

  • Acute Oral Toxicity: Assumed to be toxic if swallowed, a common characteristic of many nitrile-containing compounds.[2]

Given these potential hazards, a multi-layered approach to personal protection is not just recommended; it is a necessity for safeguarding the health and well-being of laboratory personnel.

Core Personal Protective Equipment (PPE) for this compound

The selection of appropriate PPE is the cornerstone of safe chemical handling. The following table outlines the minimum required PPE for various laboratory operations involving this compound.

Laboratory OperationEye ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and Aliquoting (Solid) Safety gogglesNitrile gloves (double-gloving recommended)Lab coatWork in a certified chemical fume hood
Solution Preparation Safety gogglesNitrile glovesLab coatWork in a certified chemical fume hood
Running Reactions Safety gogglesNitrile glovesLab coatAs dictated by reaction conditions and other reagents
Post-Reaction Workup Safety gogglesNitrile glovesLab coatAs dictated by workup procedure
Spill Cleanup Safety goggles and face shieldHeavy-duty nitrile or butyl rubber glovesChemical-resistant apron over lab coatAir-purifying respirator with appropriate cartridges
A Deeper Dive into PPE Selection and Use:

Eye and Face Protection:

Chemical splash goggles are mandatory whenever handling this compound in either solid or solution form. Standard safety glasses do not provide adequate protection from splashes or airborne powder.[4] In situations with a higher risk of splashing, such as during a large-scale reaction or spill cleanup, the use of a face shield in conjunction with safety goggles is strongly advised.

Hand Protection:

Nitrile gloves are the recommended choice for handling this compound due to their broad chemical resistance.[5] Given the potential for skin irritation, it is best practice to double-glove, which provides an additional layer of protection and allows for the safe removal of the outer glove if contamination is suspected. Always inspect gloves for any signs of degradation or punctures before use and change them frequently.[6] After handling the compound, remove gloves using the proper technique and wash your hands thoroughly with soap and water.[7]

Body Protection:

A standard, flame-resistant lab coat should be worn at all times in the laboratory.[7] For procedures with a higher risk of splashes or spills, a chemical-resistant apron worn over the lab coat offers enhanced protection.

Respiratory Protection:

Due to the risk of respiratory irritation from airborne powder, all handling of solid this compound, especially weighing and transferring, must be conducted within a certified chemical fume hood.[4][8][9] This engineering control is the primary means of preventing inhalation exposure. For non-routine operations or in the event of a significant spill where airborne concentrations may be high, an air-purifying respirator equipped with appropriate particulate and organic vapor cartridges may be necessary.

Operational and Disposal Plans: A Step-by-Step Approach

Safe Handling and Operational Workflow:
  • Preparation and Design of Workspace: Designate a specific area within a chemical fume hood for handling this compound.[10] Cover the work surface with absorbent, disposable bench paper to contain any potential spills.

  • Weighing the Compound: To minimize the generation of airborne dust, use a "weighing in-situ" technique. Tare a container with a lid on the balance, transfer the container to the fume hood, add the desired amount of the compound, securely close the lid, and then return to the balance for the final weight.[10]

  • Solution Preparation: When preparing solutions, slowly add the solid this compound to the solvent to avoid splashing. Ensure the vessel is appropriately sized and that the stirring is controlled to prevent aerosolization.

  • Post-Handling Decontamination: After each handling session, decontaminate the designated work area by carefully wiping it down with a suitable solvent (e.g., 70% ethanol), followed by water. Dispose of all contaminated bench paper and wipes as hazardous waste.

Waste Disposal:

All waste materials contaminated with this compound, including gloves, wipes, and empty containers, must be disposed of as hazardous chemical waste.[11][12] Follow your institution's specific guidelines for the collection and disposal of solid and liquid chemical waste. Never dispose of this compound or its waste down the drain.[5]

Visualizing the Path to Safety

To aid in the decision-making process for selecting the appropriate level of personal protective equipment, the following workflow diagram is provided.

PPE_Decision_Workflow start Start: Handling this compound task Assess the Task (e.g., Weighing, Solution Prep, Reaction) start->task weighing Weighing Solid task->weighing Solid solution Solution Preparation task->solution Liquid spill Spill or Emergency task->spill Spill ppe_weighing Minimum PPE: - Safety Goggles - Double Nitrile Gloves - Lab Coat - Work in Fume Hood weighing->ppe_weighing ppe_solution Minimum PPE: - Safety Goggles - Nitrile Gloves - Lab Coat - Work in Fume Hood solution->ppe_solution ppe_spill Enhanced PPE: - Goggles & Face Shield - Heavy-Duty Gloves - Chemical-Resistant Apron - Respirator (if needed) spill->ppe_spill disposal Proper Waste Disposal ppe_weighing->disposal ppe_solution->disposal ppe_spill->disposal

Caption: Decision workflow for selecting appropriate PPE when handling this compound.

By adhering to these guidelines and fostering a culture of safety-consciousness within the laboratory, researchers can confidently work with this compound while minimizing their risk of exposure.

References

  • Irritant Chemicals - University of Michigan-Dearborn. (n.d.). Retrieved from [Link]

  • Irritant Chemicals: Description. (2014, June 12). Scribd. Retrieved from [Link]

  • Chapter 7 Chemical Disposal Procedures - University of Wisconsin–Madison. (n.d.). Retrieved from [Link]

  • NITRILES - CDC Stacks. (n.d.). Retrieved from [Link]

  • Chemical Safety Guidelines - Toxic and Health Hazard Powders (and suspensions/solutions) - Duke OESO. (n.d.). Retrieved from [Link]

  • The controls required for handling powder irritants - Occupli. (2021, November 3). Retrieved from [Link]

  • Safe Handing & Disposal of Organic Substances – HSC Chemistry - Science Ready. (n.d.). Retrieved from [Link]

  • Nitriles Waste Compatibility - CP Lab Safety. (n.d.). Retrieved from [Link]

  • Disposal of Chemical Waste - Safety Office. (n.d.). Retrieved from [Link]

  • Safe Handling Practices for Laboratory Chemicals - GZ Industrial Supplies. (2025, May 26). Retrieved from [Link]

  • 5-Methylnicotinonitrile | C7H6N2 | CID 637838 - PubChem. (n.d.). Retrieved from [Link]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.